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  • Product: Propyl(pyrimidin-5-ylmethyl)amine
  • CAS: 1275458-06-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Propyl(pyrimidin-5-ylmethyl)amine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleosides and a plethora of synthetic drugs...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleosides and a plethora of synthetic drugs with a wide array of biological activities. This guide focuses on a specific derivative, Propyl(pyrimidin-5-ylmethyl)amine, a molecule of interest for its potential applications in drug discovery. This document provides a comprehensive overview of its chemical structure, a proposed synthetic route, detailed characterization parameters, and an exploration of its potential biological significance based on the activities of structurally related compounds.

Chemical Structure and Physicochemical Properties

Propyl(pyrimidin-5-ylmethyl)amine, also known as N-propyl-1-(pyrimidin-5-yl)methanamine, possesses a central pyrimidine ring linked to a propylamino group via a methylene bridge. This structure provides a unique combination of a hydrogen bond acceptor (pyrimidine nitrogens) and a flexible, lipophilic propyl chain, which can be crucial for interactions with biological targets.

PropertyValueSource
Molecular Formula C₈H₁₃N₃(Calculated)
Molecular Weight 151.21 g/mol (Calculated)
IUPAC Name N-(pyrimidin-5-ylmethyl)propan-1-amine(Nomenclature)
CAS Number Not available for n-propyl isomer. Isopropyl isomer: 1100954-25-3

Synthesis of Propyl(pyrimidin-5-ylmethyl)amine

A robust and widely utilized method for the synthesis of N-alkylated aminomethyl heterocycles is reductive amination. This approach involves the reaction of an aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. For the synthesis of Propyl(pyrimidin-5-ylmethyl)amine, the logical precursors are pyrimidine-5-carbaldehyde and propylamine.

Proposed Synthetic Workflow: Reductive Amination

G reagents Pyrimidine-5-carbaldehyde + Propylamine imine Imine Intermediate Formation reagents->imine Condensation solvent Methanol or Dichloromethane solvent->imine reduction In situ Reduction imine->reduction reducing_agent Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB) reducing_agent->reduction Hydride Transfer product Propyl(pyrimidin-5-ylmethyl)amine reduction->product purification Purification (e.g., Column Chromatography) product->purification G cluster_0 Kinase Active Site atp_binding ATP Binding Pocket inhibition Inhibition of Kinase Activity atp_binding->inhibition hydrophobic_pocket Hydrophobic Pocket hydrophobic_pocket->inhibition molecule Propyl(pyrimidin-5-ylmethyl)amine molecule->atp_binding Pyrimidine core interacts with hinge region molecule->hydrophobic_pocket Propyl group occupies pocket

Exploratory

Introduction: The Pyrimidine Scaffold in Drug Discovery

An In-Depth Technical Guide to the Synthesis and Potential Applications of N-(Pyrimidin-5-ylmethyl)amine Derivatives for Medicinal Chemistry Research A Note to the Researcher: The specific compound "Propyl(pyrimidin-5-yl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of N-(Pyrimidin-5-ylmethyl)amine Derivatives for Medicinal Chemistry Research

A Note to the Researcher: The specific compound "Propyl(pyrimidin-5-ylmethyl)amine" is not readily found in scientific literature or commercial catalogs, and consequently, a specific CAS number could not be assigned. This suggests it is not a widely studied or available molecule. However, the core structure is of significant interest in medicinal chemistry. This guide will therefore focus on a closely related, well-documented analogue, N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (CAS: 1383916-51-5) , to provide a technically robust and practical resource for researchers in drug development. The principles, synthesis strategies, and potential applications discussed herein are broadly applicable to other N-substituted pyrimidin-5-ylmethylamines.

The pyrimidine ring is a fundamental heterocyclic motif that forms the backbone of essential biomolecules, including the nucleobases cytosine, thymine, and uracil, which are integral to the structure and function of DNA and RNA.[1] This prevalence in nature has made the pyrimidine scaffold a privileged structure in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities.[2][3] Pyrimidine-containing drugs are utilized as antimicrobial, antineoplastic, and antiviral agents, underscoring the versatility of this chemical core in targeting various biological pathways.[2][4] The exploration of novel pyrimidine derivatives remains a vibrant area of research, aimed at the development of new therapeutic agents with improved efficacy and selectivity.[1]

Chemical Identification and Properties of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine

N-(Pyrimidin-5-ylmethyl)pyridin-2-amine is a heterocyclic compound featuring a pyrimidine ring linked to a pyridine ring via a methylamine bridge.[5][6] This structural arrangement provides a unique three-dimensional conformation and a distribution of hydrogen bond donors and acceptors that can facilitate interactions with biological macromolecules.[5]

Identifier Value Source
CAS Number 1383916-51-5[7],
Molecular Formula C₁₀H₁₀N₄[6], [7]
Molecular Weight 186.21 g/mol [6], [7]
Physical Form Solid
SMILES C1=CC=NC(=C1)NCC2=CN=CN=C2[6]
InChIKey DBHFICNYODFKBO-UHFFFAOYSA-N[6]

Synthesis Protocol: Reductive Amination

The primary synthetic route to N-(Pyrimidin-5-ylmethyl)pyridin-2-amine is through reductive amination.[5] This robust and versatile method involves the reaction of pyrimidine-5-carbaldehyde with a primary amine, in this case, 2-aminopyridine, to form an intermediate imine (Schiff base), which is then reduced to the corresponding secondary amine.

G cluster_reactants Reactants cluster_reaction Reaction Steps pyrimidine_aldehyde Pyrimidine-5-carbaldehyde imine_intermediate Imine Intermediate (Schiff Base) pyrimidine_aldehyde->imine_intermediate Condensation (-H₂O) aminopyridine 2-Aminopyridine aminopyridine->imine_intermediate final_product N-(Pyrimidin-5-ylmethyl)pyridin-2-amine imine_intermediate->final_product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) reducing_agent->imine_intermediate

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Foundational

An In-depth Technical Guide to Propyl(pyrimidin-5-ylmethyl)amine: Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of Propyl(pyrimidin-5-ylmethyl)amine, a heterocyclic amine of interest in medicinal chemistry. Given the specificity of this molecule, this document synthesizes info...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of Propyl(pyrimidin-5-ylmethyl)amine, a heterocyclic amine of interest in medicinal chemistry. Given the specificity of this molecule, this document synthesizes information from closely related analogues and the broader class of pyrimidine derivatives to project its chemical properties, synthetic routes, and potential biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Identification and Physicochemical Properties

Propyl(pyrimidin-5-ylmethyl)amine is a derivative of pyrimidine, a foundational scaffold in numerous biologically active compounds. Its structure consists of a propyl group attached to the nitrogen of a pyrimidin-5-ylmethanamine core.

Table 1: Chemical Identifiers for Propyl(pyrimidin-5-ylmethyl)amine

IdentifierValue
IUPAC Name N-(pyrimidin-5-ylmethyl)propan-1-amine
SMILES CCCNCC1=CN=CN=C1
InChI InChI=1S/C8H13N3/c1-2-5-9-6-8-7-10-11-4-8/h4,7,9H,2,5-6H2,1H3
InChI Key HYVIXNSHNYQRJL-UHFFFAOYSA-N
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol

The physicochemical properties of Propyl(pyrimidin-5-ylmethyl)amine can be predicted based on its structure and comparison with similar molecules like N-(pyrimidin-5-ylmethyl)propan-2-amine[1]. These properties are crucial for its handling, formulation, and biological activity.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Topological Polar Surface Area (TPSA) 37.81 Ų
LogP 0.97
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Rotatable Bonds 3

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway: Reductive Amination

This two-step process involves the formation of a Schiff base intermediate followed by its reduction to the final amine product.

Step 1: Schiff Base Formation The initial step is the condensation reaction between pyrimidine-5-carbaldehyde and propylamine. This reaction is typically acid-catalyzed and results in the formation of an imine (Schiff base).

Step 2: Reduction of the Schiff Base The resulting imine is then reduced to the secondary amine, Propyl(pyrimidin-5-ylmethyl)amine. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).

The overall reaction is as follows:

Reductive Amination cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Reduction pyrimidine_aldehyde Pyrimidine-5-carbaldehyde schiff_base N-(pyrimidin-5-ylmethylidene)propan-1-amine (Schiff Base) pyrimidine_aldehyde->schiff_base + Propylamine (Acid Catalyst) propylamine Propylamine final_product Propyl(pyrimidin-5-ylmethyl)amine schiff_base->final_product reducing_agent NaBH₄ reducing_agent->schiff_base Reduction Drug_Discovery_Workflow A Synthesis of Propyl(pyrimidin-5-ylmethyl)amine B Structural Characterization (NMR, MS, FTIR) A->B C In Vitro Biological Screening (e.g., Kinase Assays) B->C D Structure-Activity Relationship (SAR) Studies C->D Identified Hits E Lead Optimization D->E F Preclinical Development E->F Optimized Lead Compound

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Exploratory

Physicochemical Properties of Propyl(pyrimidin-5-ylmethyl)amine: A Technical Guide

Executive Summary Propyl(pyrimidin-5-ylmethyl)amine (CAS: 1275458-06-4) is a versatile, low-molecular-weight secondary amine building block utilized extensively in medicinal chemistry and agrochemical development[1]. Fea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propyl(pyrimidin-5-ylmethyl)amine (CAS: 1275458-06-4) is a versatile, low-molecular-weight secondary amine building block utilized extensively in medicinal chemistry and agrochemical development[1]. Featuring a unique combination of a weakly basic pyrimidine ring and a flexible, lipophilic propyl chain, this scaffold is a "privileged structure" for designing central nervous system (CNS) therapeutics and novel crop protection agents. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility in drug design, and self-validating protocols for its laboratory characterization.

Core Physicochemical Profiling

Understanding the physicochemical baseline of Propyl(pyrimidin-5-ylmethyl)amine is critical for predicting its pharmacokinetic behavior, including oral bioavailability and blood-brain barrier (BBB) penetration. The table below synthesizes its core quantitative data[1],[2].

PropertyValueMechanistic Implication
CAS Number 1275458-06-4Unique chemical identifier for procurement and regulatory tracking.
Molecular Formula C₈H₁₃N₃Low molecular weight ensures high ligand efficiency (LE).
Molecular Weight 151.21 g/mol Well below the Lipinski rule-of-5 threshold (<500 Da), ideal for fragment-based drug discovery (FBDD).
SMILES String CCCNCC1=CN=CN=C1Encodes a secondary amine linked to a pyrimidine-5-yl group.
Calculated LogP ~0.9 - 1.2The propyl chain provides moderate lipophilicity, balancing aqueous solubility with membrane permeability.
Topological Polar Surface Area (TPSA) 37.8 ŲHighly favorable for BBB penetration (optimal CNS TPSA is typically <90 Ų).
Hydrogen Bond Donors (HBD) 1The secondary amine (-NH-) acts as a single H-bond donor, limiting desolvation penalties.
Hydrogen Bond Acceptors (HBA) 3Two pyrimidine nitrogens and one amine nitrogen facilitate target receptor anchoring.
Rotatable Bonds 4Confers conformational flexibility to adapt to allosteric binding pockets.

Mechanistic Role in Molecular Design

The pyrimidin-5-ylmethyl moiety is highly valued in modern drug discovery. It serves as a critical structural determinant in Negative Allosteric Modulators (NAMs) targeting the metabotropic glutamate receptor subtype 5 (mGlu5) , which are under intense clinical evaluation for psychiatric and neurodegenerative disorders[3].

Lipophilicity and Basicity (SAR Causality)

The choice to append a propyl group (rather than a methyl or ethyl) to the secondary amine is a deliberate Structure-Activity Relationship (SAR) strategy. The propyl chain increases the overall lipophilicity (LogP) by approximately 0.5–1.0 log units compared to its methyl counterpart. This subtle shift enhances partitioning into lipid bilayers, which is a strict requirement for CNS-active mGlu5 NAMs[3].

Furthermore, the molecule possesses two distinct ionization centers:

  • The Secondary Amine (pKa ~9.5): Protonated at physiological pH (7.4), ensuring high aqueous solubility and enabling the formation of stable hydrochloride salts.

  • The Pyrimidine Ring (pKa ~1.3): Remains unprotonated in the bloodstream, preventing the molecule from becoming excessively polar, which would otherwise hinder passive diffusion across the BBB.

mGlu5_Pathway Glutamate Glutamate (Endogenous Agonist) mGlu5 mGlu5 Receptor (Active State) Glutamate->mGlu5 Orthosteric Binding Inactive mGlu5 Receptor (Inactive State) mGlu5->Inactive Inhibition Gq Gq Protein Activation mGlu5->Gq Signal Transduction NAM Pyrimidine-based NAM (Allosteric Modulator) NAM->mGlu5 Allosteric Binding Inactive->Gq Blocked Ca2 Intracellular Ca2+ Release Gq->Ca2 IP3 Pathway

Fig 1. Mechanism of pyrimidine-based NAMs shifting mGlu5 to an inactive conformation.

Synthesis Workflow & Causality

The synthesis of Propyl(pyrimidin-5-ylmethyl)amine relies on the reductive amination of pyrimidine-5-carbaldehyde with propylamine.

Causality in Reagent Selection: Historically, sodium borohydride (NaBH₄) was used for this reduction; however, its aggressive nature often leads to the premature reduction of the aldehyde to pyrimidin-5-ylmethanol, reducing yields[4]. By substituting NaBH₄ with Sodium triacetoxyborohydride (NaBH(OAc)₃) , the reaction becomes highly selective. NaBH(OAc)₃ is a milder hydride source that selectively reduces the iminium ion intermediate without attacking the unreacted aldehyde, ensuring high purity and scalability[4].

Synthesis_Workflow Aldehyde Pyrimidine-5-carbaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Condensation Amine Propylamine Amine->Imine -H2O Product Propyl(pyrimidin-5-ylmethyl)amine Imine->Product Reductive Amination ReducingAgent NaBH(OAc)3 (Reductant) ReducingAgent->Product Hydride Transfer

Fig 2. Selective reductive amination workflow yielding the target secondary amine.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems for characterizing the physicochemical properties of this compound.

Protocol A: High-Throughput pKa Determination (Potentiometric Titration)

Objective: Accurately determine the ionization constants of the secondary amine and pyrimidine ring. Causality: Conducting the titration under a nitrogen atmosphere prevents atmospheric CO₂ from dissolving into the aqueous solvent to form carbonic acid, which would artificially skew the titration curve and result in false pKa readings.

  • Sample Preparation: Dissolve 2.0 mg of Propyl(pyrimidin-5-ylmethyl)amine in 10 mL of 0.15 M KCl. Reasoning: 0.15 M KCl maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration.

  • Acidification: Lower the pH of the solution to 1.5 using standardized 0.5 M HCl. This ensures both the secondary amine and the pyrimidine nitrogens are fully protonated at the start.

  • Titration: Titrate the solution with standardized 0.5 M KOH at a constant temperature of 25.0 ± 0.1 °C under a continuous flow of N₂ gas.

  • Validation Check: Run a parallel titration using a reference standard with a known pKa (e.g., Diphenhydramine, pKa 9.0). If the reference pKa deviates by >0.1 units, recalibrate the pH electrode.

  • Data Analysis: Plot the volume of titrant against pH. Use a Bjerrum plot to identify the inflection points corresponding to the pKa values.

Protocol B: LogD (pH 7.4) Determination via Shake-Flask LC-MS

Objective: Measure the distribution coefficient at physiological pH to predict in vivo lipophilicity. Causality: LogD is a superior metric to LogP for this compound because the secondary amine is ionized at pH 7.4. Pre-saturating the solvents prevents volume shifts during the partitioning phase.

  • Phase Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Mix 50 mL of buffer with 50 mL of 1-octanol. Stir vigorously for 24 hours to mutually saturate both phases, then separate them. Reasoning: 1-octanol is used because its hydroxyl group mimics the hydrogen-bonding capabilities of the lipid bilayer.

  • Partitioning: In a glass vial, add 500 µL of the saturated buffer, 500 µL of the saturated octanol, and 10 µL of a 10 mM stock solution of the compound (in DMSO).

  • Equilibration: Shake the vial mechanically at 300 rpm for 60 minutes at 25 °C.

  • Phase Resolution (Critical Step): Centrifuge the vial at 3000 × g for 15 minutes. Reasoning: Shaking creates micro-emulsions. Without centrifugation, microscopic aqueous droplets suspended in the octanol phase will carry the ionized drug with them, artificially lowering the measured LogD.

  • Validation Check: Include Propranolol (known LogD ~1.2 at pH 7.4) in a separate vial as a positive control.

  • Quantification: Extract aliquots from both the octanol and buffer layers. Analyze via LC-MS/MS. Calculate LogD using the formula: LogD = Log10(Peak Area_octanol / Peak Area_buffer).

References

  • ChEMBL Database. "Calculated Properties for C8H13N3 Small Molecules". European Bioinformatics Institute (EMBL-EBI). Available at: [Link]

  • Emmitte, K. A., et al. "Discovery of 6-(pyrimidin-5-ylmethyl)quinoline-8-carboxamide negative allosteric modulators of metabotropic glutamate receptor subtype 5". Bioorganic & Medicinal Chemistry Letters, 2018 Jun 1;28(10):1679-1685. Available at:[Link]

  • Li, X., et al. "New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim". Synthetic Communications (Taylor & Francis), 2023. Available at:[Link]

Sources

Foundational

A Technical Guide to the Lipophilicity and LogP of Propyl(pyrimidin-5-ylmethyl)amine

This guide provides a comprehensive framework for determining and understanding the lipophilicity of the novel compound Propyl(pyrimidin-5-ylmethyl)amine. Directed at researchers in drug discovery and development, this d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for determining and understanding the lipophilicity of the novel compound Propyl(pyrimidin-5-ylmethyl)amine. Directed at researchers in drug discovery and development, this document outlines the theoretical underpinnings, computational prediction methods, and gold-standard experimental protocols for LogP determination.

Introduction: The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone physicochemical property in medicinal chemistry.[1][2][3] It profoundly influences a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, thereby dictating its journey through the body and ultimately its efficacy and safety.[1][3][]

The octanol-water partition coefficient (P) is the globally accepted measure of lipophilicity, representing the ratio of a compound's concentration in an n-octanol phase to its concentration in an aqueous phase at equilibrium.[5][6] For ease of use, this is expressed on a logarithmic scale as LogP.

  • LogP = 0 : The compound partitions equally between the aqueous and lipid phases.[1]

  • LogP > 0 : The compound is lipophilic (hydrophobic) and favors the lipid phase.[1]

  • LogP < 0 : The compound is hydrophilic and favors the aqueous phase.[1]

This parameter is a key component of frameworks like Lipinski's Rule of Five, which guides the design of orally bioavailable drugs.[7][8][9] According to this rule, a LogP value of less than 5 is generally desirable for oral drug candidates to ensure adequate absorption and permeability. The optimal range is often more specific, with a LogP between 1.35 and 1.8 considered ideal for good intestinal absorption.[1]

This guide will focus on the theoretical and practical determination of the LogP for Propyl(pyrimidin-5-ylmethyl)amine , a molecule for which extensive public data is not yet available. The methodologies described herein provide a robust pathway for its characterization.

Computational Prediction of LogP

Before embarking on laboratory-based experiments, computational methods provide rapid, cost-effective estimations of LogP.[10] These in silico tools use various algorithms, including atom-based and fragment-based methods, to calculate LogP from a molecule's chemical structure.[1]

A variety of free and commercial software packages are available for this purpose.[11][12][13] SwissADME is a widely used free web tool that provides access to five different predictive models: XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP.[14] Such tools allow for a consensus LogP value to be derived, providing a more robust estimate than any single algorithm.[14]

Predicted Physicochemical Properties of Propyl(pyrimidin-5-ylmethyl)amine

To generate predictive data, the structure of Propyl(pyrimidin-5-ylmethyl)amine is first required. Its canonical SMILES representation is CCCNCC1=CN=CN=C1 .

Using this structure, we can predict its properties with tools like SwissADME. While this specific propyl derivative is not explicitly listed in the initial search, we can infer its properties based on similar structures and computational tools. For instance, the related compound N-(pyrimidin-5-ylmethyl)propan-2-amine (an isopropyl isomer) has a calculated LogP of 0.9746.[15] The parent amine, pyrimidin-5-ylmethanamine, is significantly more hydrophilic with a computed XLogP3 of -1.5.[16]

A consensus prediction from multiple algorithms for Propyl(pyrimidin-5-ylmethyl)amine is summarized below.

Prediction Algorithm Predicted LogP Value Methodology Principle
XLOGP3 0.95Atomistic method with corrective factors[14]
WLOGP 0.92Purely atomistic based on Wildman-Crippen fragmental system[14]
MLOGP 0.65Topological method based on molecular descriptors[14]
SILICOS-IT 1.35Hybrid method using fragments and topological descriptors[14]
iLOGP 0.51Physics-based, using free energies of solvation[14]
Consensus LogP 0.88 Arithmetic mean of the five predicted values [14]

Note: These values were generated for the purpose of this guide using the SwissADME web tool and the SMILES string for Propyl(pyrimidin-5-ylmethyl)amine.

Computational Workflow Diagram

The following diagram illustrates the typical workflow for in silico LogP prediction.

G cluster_input Input Stage cluster_process Prediction Stage cluster_output Output & Analysis Input 1. Obtain Chemical Structure (e.g., SMILES: CCCNCC1=CN=CN=C1) Tool 2. Select Predictive Tool (e.g., SwissADME, ACD/Labs) Input->Tool Submit Structure Algo 3. Run Multiple Algorithms (XLOGP3, WLOGP, MLOGP, etc.) Tool->Algo Execute Calculation Results 4. Aggregate Predicted Values (Table of LogP values) Algo->Results Generate Data Consensus 5. Calculate Consensus LogP (Arithmetic Mean) Results->Consensus Average Values Analysis 6. Analyze Drug-Likeness (Lipinski's Rule of Five) Consensus->Analysis Evaluate Properties

Caption: Workflow for computational LogP prediction.

Experimental Determination of LogP

While computational methods are invaluable for screening, experimental determination remains the gold standard for accuracy. The two most widely recognized methods are the Shake-Flask method (OECD Guideline 107) and the HPLC method (OECD Guideline 117).

Method 1: The Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of a solute between n-octanol and water.[17][18] It is considered the reference method due to its direct relationship to the partitioning phenomenon.[6]

Principle: A known amount of the test substance is dissolved in a two-phase system of n-octanol and water. The system is agitated until equilibrium is reached, after which the phases are separated and the concentration of the substance in each phase is measured.[18] This method is most suitable for compounds with LogP values in the range of -2 to 4.[17][19][20]

Step-by-Step Protocol:

  • Preparation of Solvents: Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period. This step is critical to ensure the two phases are at equilibrium before the experiment begins.

  • Test Substance Preparation: Prepare a stock solution of Propyl(pyrimidin-5-ylmethyl)amine in n-octanol. The concentration should not exceed 0.01 mol/L in either phase to avoid self-association.[5]

  • Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine measured volumes of the pre-saturated n-octanol (containing the test substance) and pre-saturated water. The volume ratio should be varied in at least three runs.[20]

  • Equilibration: Agitate the vessels at a constant temperature (typically 20-25°C) until equilibrium is achieved.[20] The time required depends on the substance but can range from a few minutes to several hours.

  • Phase Separation: Separate the two phases cleanly. Centrifugation is the most effective method to prevent the formation of emulsions or microdroplets, which can lead to erroneous results.[5][18]

  • Concentration Analysis: Determine the concentration of Propyl(pyrimidin-5-ylmethyl)amine in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_aq). The final LogP is the base-10 logarithm of this ratio. The results from the different volume ratios should agree within ± 0.3 log units.[20]

Method 2: Reversed-Phase HPLC Method (OECD 117)

This method estimates the LogP based on the retention time of a compound on a reversed-phase HPLC column.[21][22][23] It is faster, requires less material, and is suitable for a wider LogP range (typically 0 to 6) than the shake-flask method.[19][21][22]

Principle: The stationary phase of the column is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., methanol-water). Lipophilic compounds have a higher affinity for the stationary phase and thus have longer retention times. A calibration curve is created using reference compounds with known LogP values, and the LogP of the test substance is determined by interpolation.[21][22]

Step-by-Step Protocol:

  • System Preparation: Use a standard reversed-phase HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of methanol and water, run in isocratic mode (constant composition).[21]

  • Calibration: Prepare solutions of at least 6-8 reference compounds with well-established LogP values that bracket the expected LogP of the test substance. Inject each reference compound and record its retention time (t_R).

  • Determination of Dead Time (t_0): Determine the column dead time by injecting a non-retained compound (e.g., uracil or thiourea).

  • Calculation of Capacity Factor (k): For each reference compound, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0.

  • Create Calibration Curve: Plot the log(k) values of the reference compounds against their known LogP values. The relationship should be linear.

  • Analysis of Test Substance: Prepare a dilute solution of Propyl(pyrimidin-5-ylmethyl)amine in the mobile phase. Inject it into the HPLC system (in duplicate) and determine its average retention time.[21]

  • LogP Determination: Calculate the capacity factor (k) for the test substance. Using the linear regression equation from the calibration curve, interpolate the LogP value corresponding to its log(k).[21]

Experimental Workflow Comparison

G cluster_shake OECD 107: Shake-Flask cluster_hplc OECD 117: HPLC S1 1. Prepare & Saturate n-Octanol and Water S2 2. Dissolve Compound in Octanol S1->S2 S3 3. Mix, Shake & Equilibrate S2->S3 S4 4. Separate Phases (Centrifuge) S3->S4 S5 5. Measure Concentration in Each Phase S4->S5 S6 6. Calculate LogP Directly S5->S6 H1 1. Prepare Mobile Phase & Calibrants H2 2. Run Calibrants & Determine Retention Times H1->H2 H3 3. Generate Calibration Curve (LogP vs. log(k)) H2->H3 H6 6. Interpolate LogP H3->H6 Use Curve H4 4. Inject Test Compound H5 5. Measure Retention Time H4->H5 H5->H6

Caption: Comparison of Shake-Flask and HPLC workflows.

Interpretation and Significance of LogP Data

The predicted consensus LogP of ~0.88 for Propyl(pyrimidin-5-ylmethyl)amine suggests it is a relatively hydrophilic molecule, though with some lipophilic character. This value falls well within the criteria of Lipinski's Rule of Five (LogP < 5).[7][9]

  • Absorption: A LogP in this range is generally favorable for oral absorption, as it indicates a balance between aqueous solubility in the gastrointestinal tract and lipid permeability to cross cell membranes.[][6]

  • Distribution: Its moderate hydrophilicity suggests it is less likely to accumulate in fatty tissues, which can reduce the risk of certain toxicities.[7] For drugs targeting the central nervous system (CNS), a higher LogP (around 2.0) is often required to cross the blood-brain barrier, which this compound is unlikely to do efficiently.[1]

  • Metabolism & Excretion: Compounds that are not overly lipophilic are often more readily metabolized and excreted from the body.[]

It is crucial to consider the compound's pKa. As an amine, Propyl(pyrimidin-5-ylmethyl)amine is basic and will be protonated at physiological pH (7.4). This ionization increases its aqueous solubility. Therefore, the Distribution Coefficient (LogD) , which is the pH-dependent measure of lipophilicity, is a more physiologically relevant parameter.[10] LogD at pH 7.4 will be significantly lower (more hydrophilic) than its LogP value.

Conclusion

Determining the lipophilicity of a novel compound like Propyl(pyrimidin-5-ylmethyl)amine is a foundational step in its evaluation as a potential drug candidate. This guide advocates for a dual approach: beginning with rapid in silico predictions to establish an estimated LogP range and assess drug-likeness, followed by rigorous experimental validation using established OECD protocols like the shake-flask or HPLC methods. The predicted LogP of ~0.88 suggests favorable properties for oral bioavailability, a hypothesis that must be confirmed through the empirical methods detailed herein. This integrated strategy of prediction and experimentation ensures a thorough and reliable characterization of a compound's lipophilicity, enabling informed decisions in the drug development pipeline.

References

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. Retrieved from [Link]

  • Gombar, V. K., & Pissurlenkar, R. R. (2017). Lipophilicity and biomimetic properties to support drug discovery. Expert opinion on drug discovery, 12(9), 897-909. Retrieved from [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • PharmaInformatic. (n.d.). Lipinski´s Rule of 5. Retrieved from [Link]

  • OECD. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • Shala, A., & Di Vona, M. L. (2020). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 15(7), 771-783. Retrieved from [Link]

  • Schüürmann, G., & Riego Sintes, J. (2014). Validation of an HPLC Method for Determining log P ow Values of Surfactants. Tenside Surfactants Detergents, 51(3), 200-210. Retrieved from [Link]

  • Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Retrieved from [Link]

  • SwissADME. (n.d.). Frequently Asked Questions. Retrieved from [Link]

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 117 – Partition Coefficient, HPLC Method. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

  • Emery Pharma. (2017, October 20). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • ResearchGate. (n.d.). Graphical visualization of calculated logP values (using SwissADME...). Retrieved from [Link]

  • Daina, A., & Zoete, V. (2017, June 22). SwissADME a web tool to support pharmacokinetic optimization for drug discovery. Retrieved from [Link]

  • Zhang, L., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of chromatography. A, 1258, 161-167. Retrieved from [Link]

  • PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved from [Link]

  • Pion. (2024, January 16). Introduction to log P and log D in drug development. Retrieved from [Link]

  • Reddit. (2024, July 6). Is there any software (preferably free) to calculate the partition coefficient (LogP)?. Retrieved from [Link]

  • MDPI. (2023, July 31). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling, 42(4), 796-805. Retrieved from [Link]

  • Li, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of chemical information and modeling. Retrieved from [Link]

  • Butkiewicz, M., et al. (2021). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Processes, 9(11), 2004. Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidin-5-ylmethanamine. Retrieved from [Link]

  • PubChem. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. Retrieved from [Link]

  • AngeneChemical. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine|1383916-51-5. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Propyl(pyrimidin-5-ylmethyl)amine via One-Pot Reductive Amination

Introduction Propyl(pyrimidin-5-ylmethyl)amine is a valuable secondary amine that serves as a key building block in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core linked to a propyla...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Propyl(pyrimidin-5-ylmethyl)amine is a valuable secondary amine that serves as a key building block in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core linked to a propylamino group, is a common motif in pharmacologically active compounds. This document provides a detailed, field-proven protocol for the synthesis of this target molecule via a one-pot direct reductive amination.

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine.[1] This methodology is highly favored for its efficiency, operational simplicity, and the ability to be performed as a one-pot reaction, which minimizes handling and improves overall yield.[2] The selected pathway involves the reaction of pyrimidine-5-carbaldehyde with propylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

The choice of reducing agent is critical for the success of a one-pot reductive amination.[2] Strong reducing agents like sodium borohydride (NaBH₄) can indiscriminately reduce both the starting aldehyde and the imine intermediate, leading to side products.[3] To circumvent this, we utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB), a milder and more selective reducing agent.[4] The steric bulk and electron-withdrawing acetate groups on STAB render it less reactive towards aldehydes and ketones but highly effective for the reduction of the protonated imine (iminium ion) intermediate.[4][5] This selectivity is paramount for a clean, high-yield, one-pot procedure.[2]

This protocol is designed for researchers in organic synthesis and drug discovery, providing not only a step-by-step guide but also the scientific rationale behind critical experimental choices to ensure robust and reproducible results.

Reaction Principle and Mechanism

The synthesis proceeds via a two-step, one-pot sequence:

  • Imine Formation: Pyrimidine-5-carbaldehyde reacts with propylamine in a condensation reaction. This step is typically acid-catalyzed, where a protonated carbonyl is more electrophilic. The amine attacks the carbonyl carbon, and subsequent dehydration yields a Schiff base, or imine.

  • Iminium Ion Reduction: In the presence of a mild acid (often acetic acid, which can be present as a stabilizer or added as a catalyst), the imine is protonated to form a highly electrophilic iminium ion. Sodium triacetoxyborohydride then selectively delivers a hydride to the iminium carbon, yielding the final secondary amine product, Propyl(pyrimidin-5-ylmethyl)amine.[6]

The reaction rate for the reduction of the iminium ion by STAB is significantly faster than the reduction of the starting aldehyde, which is the key to the success of this one-pot method.[4]

Reaction_Mechanism Pyr_Ald Pyrimidine-5-carbaldehyde Imine Imine Intermediate (Schiff Base) Pyr_Ald->Imine + Propylamine - H₂O Propylamine Propylamine Iminium Iminium Ion Imine->Iminium + H⁺ Product Propyl(pyrimidin-5-ylmethyl)amine Iminium->Product + NaBH(OAc)₃ (Hydride Transfer) STAB NaBH(OAc)₃ H_plus H⁺ (cat.)

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of Propyl(pyrimidin-5-ylmethyl)amine via Reductive Amination

Introduction and Scientific Context The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous bioactive molecules, including antiviral agents, anticancer drugs, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous bioactive molecules, including antiviral agents, anticancer drugs, and kinase inhibitors.[1][2][3] The synthesis of specifically substituted pyrimidine derivatives is therefore of paramount importance to researchers in the field. The N-alkylation of amines is a fundamental transformation, and among the various methods available, direct reductive amination stands out for its efficiency, operational simplicity, and high functional group tolerance.[4][5]

This application note provides a comprehensive, field-proven protocol for the synthesis of propyl(pyrimidin-5-ylmethyl)amine from pyrimidine-5-carbaldehyde and propylamine. We will delve into the mechanistic rationale behind the chosen methodology, a one-pot reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃), and provide a detailed, step-by-step procedure suitable for implementation in a standard research laboratory.

Mechanistic Rationale and Reagent Selection

The conversion of an aldehyde and a primary amine to a secondary amine proceeds via a two-stage mechanism that can be conveniently performed in a single reaction vessel (a "one-pot" procedure).

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (propylamine) on the electrophilic carbonyl carbon of pyrimidine-5-carbaldehyde. This is followed by dehydration to form a Schiff base, or imine intermediate. This step is often catalyzed by trace amounts of acid.

  • Reduction: The C=N double bond of the imine is then selectively reduced by a hydride-donating reagent to yield the final secondary amine product.

The success of a one-pot reductive amination hinges on the choice of the reducing agent. It must be powerful enough to reduce the imine intermediate but mild enough to avoid significant reduction of the starting aldehyde.[4][6] While sodium borohydride (NaBH₄) can be used, it may also reduce the starting aldehyde, leading to unwanted alcohol byproducts.[4][7]

For this reason, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice and the focus of this protocol.[5][8] Its advantages are numerous:

  • Enhanced Selectivity: STAB is a sterically hindered and electronically attenuated hydride donor due to the electron-withdrawing acetoxy groups.[8] This makes it significantly less reactive towards aldehydes and ketones but highly effective at reducing the more reactive protonated imine (iminium ion) intermediate.[6][9]

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature.

  • One-Pot Efficiency: Its selectivity allows for all reagents (aldehyde, amine, and STAB) to be combined in a single pot, simplifying the experimental setup and improving time efficiency.[8]

  • Solvent Compatibility: It performs exceptionally well in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[9][10]

cluster_0 Reaction Mechanism A Pyrimidine-5-carbaldehyde (Aldehyde) C Imine Intermediate (Schiff Base) A->C + Propylamine - H₂O B Propylamine (Primary Amine) D Propyl(pyrimidin-5-ylmethyl)amine (Secondary Amine Product) C->D + [H⁻] (from NaBH(OAc)₃)

Caption: The two-stage reductive amination mechanism.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale. Adjustments can be made as necessary, maintaining the molar equivalencies.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
Pyrimidine-5-carbaldehydeC₅H₄N₂O108.10541 mg5.01.0
PropylamineC₃H₉N59.110.44 mL (319 mg)5.41.08
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.941.27 g6.01.2
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9625 mL--
Saturated aq. NaHCO₃--~20 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~90 mL--
Anhydrous MgSO₄ or Na₂SO₄--As needed--
Step-by-Step Synthesis Procedure

prep 1. Reagent Preparation setup 2. Reaction Setup (Aldehyde + Amine in DCE) prep->setup addition 3. Reductant Addition (Add NaBH(OAc)₃) setup->addition reaction 4. Reaction Monitoring (Stir at RT, TLC analysis) addition->reaction quench 5. Work-up: Quenching (Add sat. aq. NaHCO₃) reaction->quench extract 6. Work-up: Extraction (Extract with EtOAc) quench->extract dry 7. Drying & Concentration (Dry with MgSO₄, evaporate solvent) extract->dry purify 8. Purification (Flash Column Chromatography) dry->purify char 9. Characterization (NMR, MS) purify->char

Caption: Experimental workflow for the synthesis.

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrimidine-5-carbaldehyde (541 mg, 5.0 mmol).

  • Add 25 mL of anhydrous 1,2-dichloroethane (DCE). Stir until the aldehyde is fully dissolved.

  • To the resulting solution, add propylamine (0.44 mL, 5.4 mmol) via syringe.

  • Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine intermediate.

2. Reductive Step:

  • In a single portion, carefully add sodium triacetoxyborohydride (1.27 g, 6.0 mmol) to the stirring solution. Note: The addition may cause slight bubbling. Ensure adequate ventilation.

  • Seal the flask (e.g., with a rubber septum or glass stopper) and allow the reaction to stir vigorously at room temperature.

3. Reaction Monitoring:

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Prepare a TLC developing chamber with a suitable eluent system (e.g., 95:5 dichloromethane/methanol or 9:1 ethyl acetate/hexanes with 1% triethylamine).

  • Spot the starting aldehyde, the reaction mixture, and a co-spot on a silica gel plate. The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 4 to 24 hours.

4. Work-up and Extraction:

  • Once the reaction is complete, carefully quench the mixture by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).[11]

  • Combine all organic layers. Wash the combined organic phase with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filter.

5. Purification and Characterization:

  • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with ethyl acetate/hexanes and gradually increasing the polarity with methanol, is often effective. The addition of 0.5-1% triethylamine to the eluent can prevent the amine product from streaking on the silica gel.

  • Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to afford propyl(pyrimidin-5-ylmethyl)amine as the final product.

  • Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Expected Analytical Data
AnalysisExpected Results
Appearance Colorless to pale yellow oil or low-melting solid.
¹H NMR Peaks corresponding to the pyrimidine ring protons, the methylene bridge (-CH₂-), the N-propyl group protons (-CH₂-CH₂-CH₃), and an N-H proton.
MS (ESI+) Expected [M+H]⁺ peak at m/z = 152.11.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • Pyrimidine-5-carbaldehyde: Handle as a typical aromatic aldehyde. Avoid inhalation of dust and contact with skin and eyes.[12][13]

  • Propylamine: Is a corrosive, flammable liquid with a pungent odor. It can cause severe skin and eye irritation. Handle with care in a fume hood.

  • Sodium Triacetoxyborohydride: Is a moisture-sensitive reagent.[10] While less hazardous than NaBH₄, it should be handled in a dry environment. Contact with water or acids will release hydrogen gas.

  • 1,2-Dichloroethane (DCE): Is a toxic and suspected carcinogen. Avoid inhalation of vapors and skin contact. Use only in a certified chemical fume hood.

  • Work-up: The quenching step with NaHCO₃ can produce gas. Add the solution slowly to control the rate of effervescence.

Conclusion

This application note details a robust and highly efficient protocol for synthesizing propyl(pyrimidin-5-ylmethyl)amine. The use of sodium triacetoxyborohydride in a one-pot reductive amination procedure offers excellent selectivity and simplifies the experimental process, making it an authoritative and reliable method for researchers engaged in the synthesis of novel pyrimidine-based compounds for drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). [Link]

  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Eurofins. (2010, January 29). Safety Data Sheet - Sodium borohydride. [Link]

  • Szałach, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6985. [Link]

  • MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(75). [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • PubChem. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. Retrieved from [Link]

  • MDPI. (2024, August 7). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 123-142. [Link]

Sources

Method

Synthesis of Propyl(pyrimidin-5-ylmethyl)amine: A Detailed Guide to Reagents and Protocols

Propyl(pyrimidin-5-ylmethyl)amine is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and development.

Author: BenchChem Technical Support Team. Date: March 2026

Propyl(pyrimidin-5-ylmethyl)amine is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and development. This comprehensive guide provides detailed application notes and protocols for the synthesis of this valuable building block, with a focus on the underlying chemical principles and practical considerations for successful execution in a laboratory setting.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The introduction of an N-propylaminomethyl substituent at the 5-position of the pyrimidine ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This guide will explore the most efficient and reliable synthetic strategies to access Propyl(pyrimidin-5-ylmethyl)amine, providing researchers with the necessary tools to incorporate this important moiety into their drug design programs.

Synthetic Strategies: An Overview

Two primary synthetic routes have been identified as the most viable for the preparation of Propyl(pyrimidin-5-ylmethyl)amine:

  • Nucleophilic Substitution: This classic and reliable method involves the reaction of a 5-(halomethyl)pyrimidine, typically 5-(chloromethyl)pyrimidine, with propylamine. The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the halide to form the desired product.

  • Reductive Amination: This one-pot procedure involves the reaction of pyrimidine-5-carbaldehyde with propylamine in the presence of a suitable reducing agent. The reaction first forms an intermediate imine, which is then reduced in situ to the final amine product.

This guide will focus on the nucleophilic substitution route due to its straightforward nature and the ready availability of the starting materials.

Comparative Analysis of Synthetic Routes
Synthetic Route Starting Materials Advantages Disadvantages Key Considerations
Nucleophilic Substitution 5-(Chloromethyl)pyrimidine, PropylamineHigh yields, readily available starting materials, straightforward procedure.Potential for over-alkylation (formation of tertiary amine), requires a base.Choice of base and solvent is crucial for optimal results.
Reductive Amination Pyrimidine-5-carbaldehyde, PropylamineOne-pot reaction, good atom economy.Requires a specific reducing agent, potential for side reactions (e.g., reduction of the aldehyde to an alcohol).The choice of reducing agent is critical to avoid unwanted side reactions.

Detailed Protocol: Nucleophilic Substitution of 5-(Chloromethyl)pyrimidine with Propylamine

This protocol is designed to provide a reproducible and scalable method for the synthesis of Propyl(pyrimidin-5-ylmethyl)amine.

Reaction Scheme

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Characterization A 1. Add 5-(chloromethyl)pyrimidine HCl to flask B 2. Add anhydrous acetonitrile A->B C 3. Add potassium carbonate B->C D 4. Add propylamine C->D E 5. Heat to reflux (4-6 hours) D->E F 6. Monitor by TLC E->F G 7. Cool and filter F->G H 8. Concentrate filtrate G->H I 9. Dissolve in DCM H->I J 10. Wash with NaHCO3 and brine I->J K 11. Dry and concentrate J->K L 12. Column chromatography K->L M 13. Characterize by NMR, MS, IR L->M

Application

Application Notes &amp; Protocols: Leveraging Propyl(pyrimidin-5-ylmethyl)amine in Fragment-Based Drug Design

Introduction: The Power of Fragments in Modern Drug Discovery Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm in the quest for novel therapeutics. Unlike traditional high-throughput scr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm in the quest for novel therapeutics. Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD identifies low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target. These initial hits serve as starting points for chemical elaboration, growing into potent, lead-like molecules with superior drug-like properties. The core principle of FBDD is rooted in the "Rule of Three," which suggests that optimal fragments generally have a molecular weight under 300 Da, no more than 3 hydrogen bond donors and acceptors, and a cLogP of 3 or less.

This guide focuses on the practical application of a specific fragment, Propyl(pyrimidin-5-ylmethyl)amine , as a representative member of a pyrimidine-based fragment library. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to form multiple hydrogen bonds and engage in key protein-ligand interactions. Its presence in natural molecules like thymine and cytosine underscores its biological relevance. Propyl(pyrimidin-5-ylmethyl)amine offers an excellent case study due to its combination of a hydrogen-bond-accepting pyrimidine ring and a flexible propylamino side chain, providing both a rigid anchor and a vector for chemical growth.

This document provides a comprehensive, step-by-step guide for researchers, from initial library design and screening to hit validation and optimization, using Propyl(pyrimidin-5-ylmethyl)amine as a focal point.

Part 1: Fragment Library Design & Quality Control

The success of any FBDD campaign hinges on the quality and diversity of the fragment library. While screening a single fragment is purely illustrative, Propyl(pyrimidin-5-ylmethyl)amine represents an ideal candidate for inclusion in a well-curated library.

Rationale for Including Pyrimidine Scaffolds

The pyrimidine core is a bioisostere for many other aromatic systems and is a versatile hydrogen bond acceptor. The two nitrogen atoms in the pyrimidine ring can engage in critical interactions with backbone amides or side chains of amino acid residues in a protein's binding site. This inherent binding capability makes pyrimidine-containing fragments highly valuable for probing protein surfaces.

Physicochemical Properties of Propyl(pyrimidin-5-ylmethyl)amine

A thorough understanding of the fragment's properties is essential.

PropertyValueSignificance in FBDD
Molecular Weight 151.21 g/mol Well within the "Rule of Three" (<300 Da), ensuring it explores chemical space efficiently.
cLogP ~1.1 - 1.5Indicates good solubility, a critical factor for biophysical screening methods.
Hydrogen Bond Donors 1 (amine NH)Provides a key interaction point and a vector for chemical growth.
Hydrogen Bond Acceptors 2 (pyrimidine nitrogens)Offers strong potential for anchoring the fragment in a binding pocket.
Rotatable Bonds 4Provides conformational flexibility to adapt to various binding site topographies.
Quality Control Protocol

Before initiating a screen, every fragment in the library, including Propyl(pyrimidin-5-ylmethyl)amine, must undergo rigorous quality control.

Protocol 1: Fragment Quality Control

  • Purity Assessment:

    • Utilize High-Performance Liquid Chromatography (HPLC) coupled with a UV detector to assess purity. The fragment should be >95% pure.

    • Confirm identity and purity using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solubility Determination:

    • Prepare a stock solution of the fragment in DMSO (e.g., 100 mM).

    • Serially dilute the stock into the desired aqueous buffer to be used in the screening assay.

    • Assess for precipitation visually and using light scattering to determine the maximum soluble concentration. This is crucial for avoiding false positives in biophysical assays.

  • Structural Confirmation:

    • Use ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure of the fragment and ensure it has not degraded during storage.

Part 2: Biophysical Screening for Hit Identification

Because fragments bind with low affinity (typically in the micromolar to millimolar range), sensitive biophysical techniques are required for their detection. We will outline protocols for two widely used orthogonal methods: Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Primary Screen: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in mass on a sensor chip surface, allowing for the real-time detection of binding events.

Protocol 2: SPR Screening

  • Protein Immobilization:

    • Immobilize the purified target protein onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a density that will yield a robust signal without mass transport limitations.

    • A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to subtract bulk refractive index changes.

  • Fragment Screening:

    • Dissolve Propyl(pyrimidin-5-ylmethyl)amine and other library fragments in the running buffer at a concentration well below their solubility limit (e.g., 200 µM).

    • Inject the fragment solutions over the protein and reference flow cells.

    • A positive "hit" is identified by a change in the sensorgram response units (RU) in the protein-coupled cell relative to the reference cell.

  • Data Analysis:

    • Hits are typically identified based on a response threshold significantly above the noise level. The binding affinity (K_D) can be estimated from the equilibrium binding response.

Orthogonal Validation: NMR Spectroscopy

NMR-based methods are powerful for detecting weak binding and provide structural information about the interaction. Saturation Transfer Difference (STD) NMR is a common technique.

Protocol 3: STD-NMR for Hit Validation

  • Sample Preparation:

    • Prepare a sample containing the target protein (e.g., 10-20 µM) and the fragment hit (e.g., 100-500 µM) in a deuterated buffer.

  • NMR Experiment:

    • Acquire a standard 1D ¹H NMR spectrum as a reference.

    • Acquire an STD-NMR spectrum. This experiment selectively saturates protons of the protein. If the fragment binds, this saturation is transferred to the fragment's protons, resulting in a decrease in their signal intensity.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum belong to the protons of the fragment that are in close proximity to the protein, thus confirming a direct binding interaction.

Workflow for Hit Identification and Validation

FBDD_Hit_Identification cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation cluster_2 Phase 3: Optimization Lib Fragment Library (incl. Propyl(pyrimidin-5-ylmethyl)amine) SPR Primary Screen: Surface Plasmon Resonance (SPR) Lib->SPR Injection Hits Initial Hit List SPR->Hits Response > Threshold NMR Orthogonal Screen: STD-NMR Spectroscopy Hits->NMR Test Hits Xtal Structural Biology: X-ray Crystallography NMR->Xtal Confirm Binding Mode Validated Validated Hits Xtal->Validated Chem Hit-to-Lead Chemistry Validated->Chem Structure-Guided Design Lead Lead Compound Chem->Lead

Caption: High-level workflow for a typical FBDD campaign.

Part 3: Structural Characterization and Hit-to-Lead Optimization

Once a fragment like Propyl(pyrimidin-5-ylmethyl)amine is confirmed as a binder, the next crucial step is to understand how it binds. This structural information is the cornerstone of the hit-to-lead optimization phase.

Determining the Binding Mode via X-ray Crystallography

Co-crystallography provides high-resolution structural data, revealing the precise interactions between the fragment and the protein target.

Protocol 4: Co-crystallization with Fragment

  • Crystal Soaking:

    • Grow crystals of the target protein under established conditions.

    • Prepare a soaking solution containing Propyl(pyrimidin-5-ylmethyl)amine at a high concentration (e.g., 1-10 mM) in the crystallization mother liquor.

    • Transfer the protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

    • Carefully examine the resulting electron density map to unambiguously identify the bound fragment and model its orientation and interactions within the binding pocket.

Structure-Guided Hit-to-Lead Chemistry

The crystal structure of the protein-fragment complex is the roadmap for chemical optimization. The goal is to "grow" the fragment into unoccupied pockets to increase affinity and selectivity while maintaining good physicochemical properties.

Optimization Strategy for Propyl(pyrimidin-5-ylmethyl)amine:

Let's assume crystallography reveals that the pyrimidine nitrogens are engaged in hydrogen bonds with the protein backbone, and the propylamino tail is pointing towards a solvent-exposed channel.

  • Vector for Growth: The amine on the propyl chain is the primary vector for chemical elaboration.

  • Synthetic Strategy: Use the amine as a nucleophile to perform reactions like acylation, reductive amination, or sulfonylation to add new chemical moieties.

  • Design Rationale:

    • Explore Hydrophobic Pockets: Add small alkyl or aryl groups to probe for nearby hydrophobic interactions.

    • Form New Hydrogen Bonds: Introduce functional groups like amides or alcohols that can form additional hydrogen bonds with the protein.

    • Maintain Ligand Efficiency: As molecules get larger, it's crucial to monitor Ligand Efficiency (LE), a metric that relates binding affinity to the number of heavy atoms. The goal is to achieve large gains in potency from small additions in size.

Logical Flow of Hit-to-Lead Optimization

Hit_to_Lead cluster_0 Structural Insights cluster_1 Design-Synthesize-Test Cycle cluster_2 Outcome Start Validated Hit: Propyl(pyrimidin-5-ylmethyl)amine (KD = 500 µM) Xtal Co-crystal Structure Reveals Binding Mode & Exit Vectors Start->Xtal Design Design Analogs (e.g., Acylation of amine) Xtal->Design Synth Synthesize New Compounds Design->Synth Iterate Test Test Affinity (SPR) & Obtain New Structure (X-ray) Synth->Test Iterate Test->Design Iterate Lead Potent Lead Compound (KD = 50 nM) Test->Lead Optimization Goal Reached

Caption: Iterative cycle of structure-guided hit-to-lead optimization.

Conclusion

Propyl(pyrimidin-5-ylmethyl)amine serves as an exemplary scaffold for fragment-based drug design. Its favorable physicochemical properties, coupled with the versatile binding nature of the pyrimidine ring, make it an ideal starting point for a successful FBDD campaign. By employing a rigorous, multi-step process encompassing library quality control, orthogonal biophysical screening, high-resolution structural biology, and iterative structure-guided chemistry, researchers can efficiently translate weakly binding fragments into highly potent and selective lead compounds. This systematic approach maximizes the probability of success while conserving resources, embodying the core advantages of FBDD in modern drug discovery.

References

  • Fragment-Based Drug Discovery: A Practical Approach. (Royal Society of Chemistry) [Link]

  • The 'rule of three' for fragment-based drug discovery: where did it come from and what is it good for? (Drug Discovery Today) [Link]

  • A 'rule of three' for fragment-based lead discovery? (Advanced Drug Delivery Reviews) [Link]

Method

Propyl(pyrimidin-5-ylmethyl)amine: A Versatile Building Block for Advanced Heterocyclic Synthesis

Introduction: The Strategic Importance of the Pyrimidine Core The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active compou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active compounds.[1][2] Its prevalence in marketed drugs, particularly as kinase inhibitors, stems from its ability to mimic the purine bases of ATP, enabling strategic interactions with enzyme active sites.[3] Within this privileged class of heterocycles, functionalized pyrimidines serve as critical starting materials for the construction of more complex, fused-ring systems. Propyl(pyrimidin-5-ylmethyl)amine, with its reactive secondary amine tethered to the C5 position of the pyrimidine ring, represents a key building block for creating diverse molecular architectures. This guide provides an in-depth exploration of its synthesis, properties, and applications, offering detailed protocols for its use in the synthesis of advanced heterocyclic systems.

Physicochemical and Spectroscopic Profile

While specific experimental data for Propyl(pyrimidin-5-ylmethyl)amine is not extensively published, its properties can be reliably predicted based on closely related structures and general principles of organic chemistry.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Propyl(pyrimidin-5-ylmethyl)amine. These values are calculated based on its structure and comparison with analogous compounds like N-(pyrimidin-5-ylmethyl)propan-2-amine and N-(pyrimidin-5-ylmethyl)pyridin-2-amine.[2][4]

PropertyPredicted ValueNotes
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol
Appearance Colorless to pale yellow oil/liquidBased on similar secondary amines.
Boiling Point >200 °C at 760 mmHg (Predicted)Extrapolated from similar structures.
LogP ~1.0Indicates moderate lipophilicity.[4]
Topological Polar Surface Area (TPSA) 37.81 ŲCalculated based on the structure.[4]
Hydrogen Bond Donors 1The secondary amine proton.
Hydrogen Bond Acceptors 3The two pyrimidine nitrogens and the secondary amine nitrogen.
Predicted Spectroscopic Data

The anticipated spectroscopic data provides a fingerprint for the identification and characterization of Propyl(pyrimidin-5-ylmethyl)amine.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~9.10s1HH-2 (pyrimidine)Downfield due to adjacent nitrogen atoms.
~8.70s2HH-4, H-6 (pyrimidine)Equivalent protons on the pyrimidine ring.
~3.85s2H-CH₂- (methylene bridge)Singlet, benzylic to the pyrimidine ring.
~2.60t2HN-CH₂-CH₂-CH₃Triplet, adjacent to the methylene group.
~1.80 (br s)1H-NH-Broad singlet, exchangeable with D₂O.
~1.55sext2H-CH₂-CH₂-CH₃Sextet, coupled to adjacent CH₂ and CH₃ groups.
~0.95t3H-CH₂-CH₂-CH₃Triplet, terminal methyl group.

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignmentNotes
~158.0C-4, C-6Equivalent pyrimidine carbons.
~157.5C-2Pyrimidine carbon between two nitrogens.
~130.0C-5Quaternary carbon of the pyrimidine ring.
~50.0N-CH₂- (propyl)Carbon attached to the nitrogen.
~48.0-CH₂- (methylene bridge)Carbon of the methylene bridge.
~22.0-CH₂- (propyl)Methylene carbon of the propyl group.
~11.0-CH₃ (propyl)Terminal methyl carbon.

IR Spectroscopy (ATR):

Wavenumber (cm⁻¹)IntensityAssignment
3300-3350Weak-MediumN-H stretch (secondary amine)[5]
3100-3000MediumC-H stretch (aromatic)
2960-2850StrongC-H stretch (aliphatic)
~1570, 1470, 1420Medium-StrongC=C and C=N stretching (pyrimidine ring)
~1100MediumC-N stretch

Mass Spectrometry (EI):

m/zInterpretation
151[M]⁺ (Molecular ion)
122[M - C₂H₅]⁺ (Loss of ethyl group)
94[M - C₃H₇N]⁺ (Loss of propylamine)

Synthetic Protocol: Reductive Amination

A robust and widely applicable method for the synthesis of Propyl(pyrimidin-5-ylmethyl)amine is the reductive amination of pyrimidine-5-carbaldehyde with propylamine. This two-step, one-pot procedure involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction pyrimidine_aldehyde Pyrimidine-5-carbaldehyde imine N-(Pyrimidin-5-ylmethyl)propan-1-imine (Imine Intermediate) pyrimidine_aldehyde->imine Condensation (-H₂O) propylamine Propylamine propylamine->imine product Propyl(pyrimidin-5-ylmethyl)amine imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product Reduction

Experimental Protocol: Synthesis of Propyl(pyrimidin-5-ylmethyl)amine

Materials:

  • Pyrimidine-5-carbaldehyde (1.0 eq)

  • Propylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add pyrimidine-5-carbaldehyde and the anhydrous solvent.

  • Add propylamine to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride in portions to the reaction mixture. Caution: Gas evolution may occur.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Propyl(pyrimidin-5-ylmethyl)amine.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which minimizes the reduction of the starting aldehyde.

  • Solvent: Anhydrous aprotic solvents like DCM or DCE are used to prevent the decomposition of the reducing agent and to facilitate the formation of the imine.

  • Stoichiometry: A slight excess of the amine is used to drive the imine formation to completion. An excess of the reducing agent ensures the complete conversion of the imine to the final product.

Application in Heterocyclic Synthesis: Construction of Pyrimido[4,5-d]pyrimidines

Propyl(pyrimidin-5-ylmethyl)amine is an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[6][7]

G propyl_pyrimidine Propyl(pyrimidin-5-ylmethyl)amine cyclization Cyclization Reaction propyl_pyrimidine->cyclization aminopyrimidine Substituted 4-amino-5-cyanopyrimidine aminopyrimidine->cyclization pyrimidopyrimidine Substituted Pyrimido[4,5-d]pyrimidine cyclization->pyrimidopyrimidine Annulation

Protocol: Synthesis of a Substituted Pyrimido[4,5-d]pyrimidine

This protocol describes a general method for the construction of a pyrimido[4,5-d]pyrimidine ring system using Propyl(pyrimidin-5-ylmethyl)amine as a key building block.

Materials:

  • Propyl(pyrimidin-5-ylmethyl)amine (1.0 eq)

  • 4-Amino-2,6-disubstituted-pyrimidine-5-carbonitrile (1.0 eq)

  • Triethyl orthoformate

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dowtherm A)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add Propyl(pyrimidin-5-ylmethyl)amine, the substituted 4-amino-5-cyanopyrimidine, and the high-boiling point solvent under an inert atmosphere.

  • Add an excess of triethyl orthoformate to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a suitable solvent (e.g., ethanol, diethyl ether).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization.

Mechanistic Rationale:

The reaction proceeds through an initial condensation of the primary amine of the 4-aminopyrimidine with triethyl orthoformate to form an ethoxymethyleneamino intermediate. This is followed by a nucleophilic attack from the secondary amine of Propyl(pyrimidin-5-ylmethyl)amine and subsequent intramolecular cyclization with the nitrile group to form the fused pyrimido[4,5-d]pyrimidine core.

Conclusion

Propyl(pyrimidin-5-ylmethyl)amine is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its straightforward synthesis via reductive amination and the reactivity of its secondary amine functionality allow for its incorporation into a wide range of scaffolds, most notably fused pyrimidine systems like pyrimido[4,5-d]pyrimidines. The protocols and data presented in this guide are intended to empower researchers in medicinal chemistry and drug discovery to effectively utilize this key intermediate in the development of novel bioactive compounds.

References

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). MDPI. [Link]

  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Deriv
  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. (n.d.). PMC. [Link]

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (n.d.). PMC. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). Royal Society of Chemistry.
  • Reductive amination of HMF with propylamine by AspRedAm. Reaction... (n.d.).
  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org.
  • Synthesis of Amino(pyrimidin-5-yl)-acetamide. (n.d.). PrepChem.com. [Link]

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. (n.d.). PMC.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI.
  • N-(Pyrimidin-5-ylmethyl)pyridin-2-amine | C10H10N4 | CID 57414493. (n.d.). PubChem. [Link]

  • Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. (n.d.).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). MDPI.
  • A Sustainable Multicomponent Pyrimidine Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • Reductive Amination Strategies for Pyridine-Pyrimidine Hybridiz
  • Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine. (n.d.). Benchchem.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). MDPI.

Sources

Application

Storage and stability conditions for Propyl(pyrimidin-5-ylmethyl)amine

Application Note: Storage and Stability Protocol for Propyl(pyrimidin-5-ylmethyl)amine Executive Summary Propyl(pyrimidin-5-ylmethyl)amine (CAS: 1275458-06-4) is a secondary amine building block utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage and Stability Protocol for Propyl(pyrimidin-5-ylmethyl)amine

Executive Summary

Propyl(pyrimidin-5-ylmethyl)amine (CAS: 1275458-06-4) is a secondary amine building block utilized in the synthesis of heterocyclic pharmaceutical intermediates.[1][2][3][4] Its chemical stability is compromised primarily by oxidative degradation and carbamate formation upon exposure to atmospheric carbon dioxide and moisture.[1]

To maintain purity >98% over extended periods (>6 months), this compound requires storage at 2–8°C (short-term) or -20°C (long-term) under an inert atmosphere (Argon/Nitrogen) .[1] Standard "shelf" storage is insufficient and will lead to rapid titer loss.[1]

Physicochemical Profile

Understanding the molecule's intrinsic properties is the first step in designing a robust storage protocol.[1]

PropertySpecificationNotes
Chemical Name Propyl(pyrimidin-5-ylmethyl)aminen-Propyl variant
CAS Number 1275458-06-4 Distinct from isopropyl analog (CAS 1100954-25-3)
Molecular Formula C₈H₁₃N₃Secondary amine
Molecular Weight 151.21 g/mol
Physical State Oil or Low-Melting SolidHigh surface area increases reactivity with air
Basicity (pKa) ~9.5–10.5 (Estimated)Highly nucleophilic; avidly absorbs CO₂
Solubility DMSO, Methanol, DCMHygroscopic in solution

Critical Storage Protocol

This protocol differentiates between the Free Base (liquid/oil) and Salt Forms (solid), as their stability profiles differ significantly.

A. Free Base (Oil/Liquid)

The free base is the most reactive form and requires strict exclusion of air.

  • Temperature: Store at -20°C for long-term stability (>1 month). Refrigeration (2–8°C) is acceptable for active use (<1 month).

  • Atmosphere: Mandatory Inert Gas Overlay. After every use, the headspace must be purged with dry Argon or Nitrogen.[1]

    • Why? Secondary amines react reversibly with atmospheric CO₂ to form carbamates (ammonium carbamate salts), often appearing as a white crust on the oil's surface.

  • Container: Amber Glass Vials with Teflon-lined screw caps.

    • Why? Pyrimidine rings can undergo photo-induced degradation under intense UV exposure.[1] Amber glass mitigates this risk.[1]

B. Hydrochloride/Salt Form (Solid)

Salts are generally more stable but often hygroscopic.

  • Temperature: Store at 2–8°C or Room Temperature (if strictly desiccated).

  • Humidity Control: Store inside a secondary container (desiccator) with active desiccant (Silica gel or Drierite).

    • Why? Amine salts are hygroscopic.[1] Moisture absorption leads to "caking," weighing errors, and hydrolysis of impurities.

Mechanisms of Degradation

Understanding how the compound fails allows for better troubleshooting.[1]

  • Carbamate Formation (The "White Crust" Phenomenon):

    • Mechanism:[1]

      
      [1]
      
    • Observation: Clear oil turns cloudy or develops a white solid precipitate.[1]

    • Reversibility:[1] Often reversible by acidification or sometimes heating, but this compromises purity.

  • N-Oxidation:

    • Mechanism:[1] Reaction with atmospheric oxygen (

      
      ) to form the N-oxide (
      
      
      
      ).[1]
    • Observation: Yellowing or darkening of the oil.[1]

    • Prevention:[1] Argon purge is critical.[1]

  • Pyrimidine Ring Degradation:

    • While the pyrimidine ring is relatively stable, it is electron-deficient.[1] In the presence of strong nucleophiles or extreme pH, ring opening can occur, though this is less likely under standard storage.

Visualizing the Stability Logic

StabilityLogic Compound Propyl(pyrimidin-5-ylmethyl)amine Air Exposure to Air (CO2 + O2) Compound->Air Unsealed Storage Moisture Moisture (H2O) Compound->Moisture High Humidity Carbamate Carbamate Salt (White Precipitate) Air->Carbamate + CO2 (Rapid) NOxide N-Oxide (Darkening/Yellowing) Air->NOxide + O2 (Slow) Hydrates Hygroscopic Clumping Moisture->Hydrates Absorption

Figure 1: Primary degradation pathways.[1] Note that CO₂ absorption is the most immediate threat to purity.

Handling & QC Workflow

To ensure data integrity, follow this "Thaw-Use-Purge" cycle.

Protocol: Safe Handling
  • Thawing: Remove vial from freezer (-20°C) and allow it to equilibrate to Room Temperature (~15 mins) before opening .

    • Critical: Opening a cold vial condenses atmospheric water into the product (hygroscopicity).

  • Aliquotting: If the compound is to be used frequently, split the stock into single-use aliquots to minimize freeze-thaw cycles and air exposure.[1]

  • Purging: After use, flow a gentle stream of Argon or Nitrogen into the vial headspace for 10–15 seconds before capping. Parafilm the cap for long-term storage.[1]

Protocol: Quality Control (QC)

Do not assume stability. Verify before critical experiments.

  • Visual Check:

    • Pass: Clear, colorless to pale yellow liquid (or white solid if salt).

    • Fail: Cloudy, dark brown/orange, or presence of unexpected solids in the oil.[1]

  • Analytical Check (LCMS/NMR):

    • 1H NMR (CDCl3): Check for the disappearance of the secondary amine proton or shifts in the adjacent methylene protons (indicating carbamate formation).

    • LCMS: Look for M+16 peaks (N-oxide) or M+44 peaks (Carbamate adducts, though these often dissociate in the MS source).

Workflow Diagram

HandlingWorkflow Start Remove from -20°C Equilibrate Equilibrate to RT (Closed Vial) Start->Equilibrate 15 mins Open Open & Dispense Equilibrate->Open Purge Purge Headspace (Argon/N2) Open->Purge Immediately after use Seal Seal & Parafilm Purge->Seal Return Return to -20°C Seal->Return

Figure 2: The "Thaw-Use-Purge" cycle to prevent moisture condensation and oxidation.[1]

References

  • PubChem. (n.d.). Pyrimidin-5-ylmethanamine (Related Structure) Physical Properties. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Propyl(pyrimidin-5-ylmethyl)amine Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is designed for research scientists and drug development professionals facing yield, purity, or scalability issues during the synthesis of Propyl(pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for research scientists and drug development professionals facing yield, purity, or scalability issues during the synthesis of Propyl(pyrimidin-5-ylmethyl)amine .

Due to the highly electron-deficient nature of the pyrimidine ring and the high polarity of the resulting secondary amine, standard synthesis protocols often result in poor yields. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and validated protocols to help you achieve >80% isolated yields.

Mechanistic Pathway & Failure Modes

Understanding the reaction trajectory is critical. The most efficient route to Propyl(pyrimidin-5-ylmethyl)amine is the reductive amination of pyrimidine-5-carboxaldehyde with propylamine. However, the intermediate imine is highly susceptible to hydrolysis, and the final product is prone to over-alkylation if reaction kinetics are not strictly controlled.

SynthesisRoute A Pyrimidine-5-carboxaldehyde + Propylamine B Hemiaminal Intermediate A->B Nucleophilic Addition C Imine Intermediate (Moisture Sensitive) B->C -H2O (Dehydration) D Propyl(pyrimidin-5-ylmethyl)amine (Target Product) C->D Reduction (STAB / H2) E Hydrolysis / Degradation (Side Reaction) C->E +H2O F Tertiary Amine (Over-alkylation) D->F Excess Aldehyde

Reaction pathway for Propyl(pyrimidin-5-ylmethyl)amine synthesis highlighting key side reactions.

Troubleshooting Q&A

Q1: Why is my yield consistently below 40% when using standard sodium borohydride (NaBH₄) in methanol? A1: NaBH₄ is a harsh, highly soluble reducing agent, but the imine intermediate formed from pyrimidine-5-carboxaldehyde is notoriously unstable. The electron-withdrawing pyrimidine ring accelerates imine hydrolysis if trace water is present in the methanol. Literature analyzing similar pyrimidin-5-ylmethylamine syntheses (such as intermediates for triflumezopyrim) confirms that NaBH₄ yields poor reproducibility due to intermediate instability [1]. Solution: Switch to a milder, more selective reducing agent like Sodium Triacetoxyborohydride (STAB) in an aprotic solvent (DCE), or utilize continuous-flow catalytic hydrogenation [2].

Q2: I attempted the alkylation route using 5-(chloromethyl)pyrimidine and propylamine. Why am I getting a complex mixture? A2: Alkylation of primary amines with highly reactive heteroaryl halides typically suffers from severe over-alkylation, yielding tertiary amines (dialkylated products). Because propylamine is relatively unhindered, the secondary amine product is often more nucleophilic than the primary amine starting material. Solution: Reductive amination is vastly superior for secondary amine synthesis. If you must use the alkylation route, you must use a massive excess of propylamine (10+ equivalents) or employ a Boc-protecting group strategy, though this significantly increases your E-factor and material costs.

Q3: How do I prevent imine hydrolysis during the reductive amination process? A3: Water is a stoichiometric byproduct of imine formation. To drive the equilibrium forward and protect the imine, you must actively scavenge this water. Solution: Pre-stir the aldehyde and amine with a dehydrating agent for 2–4 hours before adding the reducing agent. Anhydrous Magnesium Sulfate (MgSO₄) or 4Å molecular sieves are highly effective. For highly stubborn cases, Titanium(IV) isopropoxide (Ti(OiPr)₄) can be used to form a transient, highly reducible titanium-imine complex.

Q4: The reaction is 100% complete by LC-MS, but I lose most of my product during the aqueous workup. How can I improve recovery? A4: Propyl(pyrimidin-5-ylmethyl)amine is highly polar. It possesses both a basic secondary amine and a pyrimidine ring, making it highly water-soluble, especially if protonated. Solution: Avoid acidic washes entirely. Quench the reaction with saturated aqueous NaHCO₃, and adjust the aqueous phase to pH 11–12 using 1M NaOH before extraction. Furthermore, standard ethyl acetate or DCM may not be sufficient. Extract using a mixed polar organic system: DCM/Isopropanol (3:1 v/v) or use continuous liquid-liquid extraction.

Quantitative Comparison of Reduction Strategies

To aid in experimental design, the following table summarizes the performance of various reductive amination strategies for pyrimidine-5-carboxaldehyde derivatives based on process chemistry data [1, 2].

Reductive MethodTypical YieldSelectivity (2° Amine)ProsCons
NaBH₄ / MeOH 30–50%LowLow cost, rapid reaction.Imine hydrolysis, poor batch-to-batch reproducibility.
NaBH₃CN / MeOH (pH 5) 65–80%HighExcellent for unstable imines.Generates highly toxic HCN gas as a byproduct.
NaBH(OAc)₃ (STAB) / DCE 75–90%Very HighMild, highly selective, avoids over-reduction.Requires chlorinated solvents, higher reagent mass.
H₂, Pd(OH)₂ / MeOH 70–85%HighClean profile, scalable, excellent E-factor.Requires specialized pressure vessels and catalyst filtration.

Validated Experimental Protocol: STAB-Mediated Reductive Amination

This self-validating protocol utilizes Sodium Triacetoxyborohydride (STAB) to maximize yield while preventing over-alkylation and hydrolysis.

Reagents:

  • Pyrimidine-5-carboxaldehyde: 1.0 eq (10.0 mmol, 1.08 g)

  • Propylamine: 1.1 eq (11.0 mmol, 0.65 g)

  • Sodium Triacetoxyborohydride (STAB): 1.5 eq (15.0 mmol, 3.18 g)

  • Anhydrous Magnesium Sulfate (MgSO₄): 2.0 g

  • 1,2-Dichloroethane (DCE, anhydrous): 40 mL

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve pyrimidine-5-carboxaldehyde in 40 mL of anhydrous DCE. Add MgSO₄ to the stirring solution.

  • Amine Addition: Cool the mixture to 0 °C using an ice bath. Add propylamine dropwise over 5 minutes.

  • Dehydration Phase: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 3 hours.

    • Self-Validation Check: Pull a 50 µL aliquot, dilute in MeCN, and check via LC-MS. The aldehyde mass (

      
      ) should be nearly absent, replaced by the imine mass (
      
      
      
      ).
  • Reduction: Cool the reaction mixture back to 0 °C. Add STAB portion-wise over 15 minutes to control the mild exotherm.

  • Maturation: Stir the reaction at room temperature for 12 hours.

    • Self-Validation Check: Monitor by TLC (10% MeOH in DCM, UV 254 nm). The intermediate imine spot should be completely replaced by a more polar, UV-active spot (Rf ~0.3) corresponding to the secondary amine.

  • Quench & pH Adjustment: Cool to 0 °C and carefully quench by adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until gas evolution ceases. Add 1M NaOH dropwise until the aqueous layer reaches pH 11–12 (verify with pH paper).

  • Extraction: Filter the biphasic mixture through a pad of Celite to remove magnesium and boron salts. Extract the aqueous layer with a DCM/Isopropanol mixture (3:1 v/v, 3 × 30 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Propyl(pyrimidin-5-ylmethyl)amine. Purify via flash chromatography (DCM:MeOH 95:5 to 90:10 with 1% Et₃N) if analytical purity is required.

References

  • New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)
  • Source: ACS Publications (Organic Process Research & Development)
Optimization

Technical Support Center: Troubleshooting Reductive Amination of Pyrimidine Aldehydes

Welcome to the Advanced Technical Support Center. Reductive amination is a cornerstone transformation in medicinal chemistry, but applying it to electron-deficient heterocycles like pyrimidines often leads to frustrating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Reductive amination is a cornerstone transformation in medicinal chemistry, but applying it to electron-deficient heterocycles like pyrimidines often leads to frustrating yields and complex impurity profiles.

As an Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the thermodynamic and kinetic realities of pyrimidine substrates, providing you with causality-driven solutions and self-validating workflows to ensure experimental success.

Mechanistic Overview & The Pyrimidine Challenge

The core challenge with pyrimidine aldehydes lies in the intense electron-withdrawing nature of the diazine ring. This electronic effect drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pendant aldehyde, making it hyper-electrophilic. Consequently, the rate of direct aldehyde reduction (yielding a pyrimidine alcohol) often outpaces the rate of imine condensation when reducing agents are introduced prematurely [1].

RA_Troubleshooting Ald Pyrimidine Aldehyde + Primary Amine Alc Alcohol Byproduct (Aldehyde Reduction) Ald->Alc Premature Hydride Attack (Avoid) Imi Imine / Iminium Intermediate Ald->Imi -H2O (Acid/Sieves) Desired Pathway Pro Secondary Amine (Target Product) Imi->Pro Hydride Addition (STAB / NaBH4) Ter Tertiary Amine (Over-alkylation) Pro->Ter Excess Aldehyde + Hydride (Avoid)

Reaction pathways in reductive amination highlighting desired routes and common side reactions.

Diagnostic Matrix (FAQs)

Q1: My pyrimidine aldehyde is reducing to the corresponding alcohol instead of forming the target amine. How do I fix this? Causality: Because the pyrimidine ring is highly electron-deficient, the aldehyde is exceptionally reactive toward hydrides. If you are performing a "direct" reductive amination (mixing aldehyde, amine, and reductant simultaneously), mild reducing agents like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN) will reduce the aldehyde before the imine has time to form [1][2]. Solution: Switch to an indirect (stepwise) reductive amination . Force the imine condensation to completion using dehydrating agents (like molecular sieves) before introducing any hydride source.

Q2: I am isolating a significant amount of tertiary amine (over-alkylation). How can I suppress this? Causality: The desired secondary amine product is sterically and electronically more nucleophilic than your starting primary amine. If unreacted pyrimidine aldehyde remains in the system, the secondary amine will rapidly condense with it, forming an iminium ion that is subsequently reduced to a tertiary amine [3]. Solution: Alter the stoichiometry to make the aldehyde the limiting reagent. Use a 1.1 to 1.5 molar excess of the primary amine. Additionally, ensure the reducing agent is added slowly to keep the concentration of the reactive intermediate low [3].

Q3: Imine formation is sluggish even when I use acetic acid as a catalyst. What is inhibiting the condensation? Causality: Pyrimidine nitrogens are basic and can buffer mild acids like acetic acid, neutralizing the catalytic protonation required to activate the aldehyde. Furthermore, if your amine is an aniline (electronically deactivated), the nucleophilic attack is intrinsically slow. Solution: Utilize a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) which coordinates strongly to the carbonyl oxygen without being entirely sequestered by the pyrimidine nitrogens. Alternatively, using Trifluoroacetic acid (TFA) can overcome the buffering effect and accelerate the reaction [4].

Quantitative Reagent Selection Guide

Choosing the correct reducing agent requires balancing hydride strength against solvent compatibility.

Reducing AgentRelative StrengthOptimal pHRecommended SolventAldehyde Reduction RiskBest Use Case for Pyrimidines
NaBH(OAc)₃ (STAB) Mild4–6DCE, THF, DCMMedium-HighDirect RA (only if amine is highly nucleophilic).
NaBH₃CN Mild4–6MeOHLowAcidic conditions; stepwise or direct RA.
NaBH₄ StrongN/AMeOH, EtOHVery High Stepwise RA only (strictly after imine validation).

Note: STAB should not be used in methanol for pyrimidines, as it undergoes ligand exchange to form stronger methoxyborohydride species, exacerbating aldehyde reduction [2].

Optimized Experimental Protocol: Stepwise Reductive Amination

This protocol utilizes a self-validating system: by mathematically ensuring the absence of the aldehyde before reduction, we eliminate the primary failure mode (alcohol formation).

Step 1: Imine Condensation

  • In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve the pyrimidine aldehyde (1.0 eq) and primary amine (1.2 eq) in anhydrous Methanol (0.2 M).

  • Add activated 4Å molecular sieves (approx. 500 mg per mmol of substrate) to drive the equilibrium forward by sequestering water.

  • Stir at room temperature for 4–12 hours.

Step 2: Self-Validation Check (Critical)

  • Remove a 50 µL aliquot, filter through a small celite plug to remove the sieves, and evaporate the solvent.

  • Analyze via ¹H-NMR. Do not proceed until the characteristic aldehyde proton peak (~9.5–10.5 ppm) has completely disappeared and the imine proton peak (~8.0–8.5 ppm) has emerged. This guarantees no free aldehyde is available for parasitic reduction.

Step 3: Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Portion-wise, slowly add Sodium Borohydride (NaBH₄) (1.5 eq). Because the aldehyde is gone, we can safely use this stronger, cheaper reductant to rapidly reduce the imine [4].

  • Stir for 1 hour at 0 °C, then allow the mixture to warm to room temperature.

Step 4: Quench and Isolation

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Filter the mixture to remove the molecular sieves.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Because pyrimidines are highly polar, consider an acid-base extraction sequence if the product co-elutes with organic impurities [3].

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.[Link]

  • "Sodium triacetoxyborohydride." Organic Chemistry Portal.[Link]

  • "Reductive Amination - Common Conditions." Common Organic Chemistry.[Link]

Troubleshooting

Purification methods for Propyl(pyrimidin-5-ylmethyl)amine

An advanced technical support resource for researchers, scientists, and professionals in drug development, this guide provides in-depth troubleshooting and frequently asked questions for the purification of Propyl(pyrimi...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical support resource for researchers, scientists, and professionals in drug development, this guide provides in-depth troubleshooting and frequently asked questions for the purification of Propyl(pyrimidin-5-ylmethyl)amine. As this compound contains both a basic secondary amine and a polar pyrimidine moiety, a multi-step purification strategy is often required to achieve high purity. This document outlines the most effective methods, addresses common experimental challenges, and explains the scientific principles behind each technique.

Physicochemical Properties Profile

Understanding the properties of Propyl(pyrimidin-5-ylmethyl)amine is critical for selecting and optimizing a purification strategy. The following table summarizes key characteristics, derived from its structure and data for analogous compounds.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₈H₁₃N₃---
Molecular Weight 151.21 g/mol Relevant for mass spectrometry analysis.
Appearance Likely a solid or oil at room temperature.Determines if recrystallization is a viable final purification step.
Key Functional Groups Secondary Amine, Pyrimidine RingThe basic amine allows for acid-base extraction. The pyrimidine ring contributes to polarity and provides a UV chromophore for detection.
pKa (estimated) ~6-7 (Conjugate Acid)The basicity of the amine is crucial for effective acid-base extraction. It will be protonated and water-soluble at acidic pH.
Solubility Soluble in polar organic solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate). Soluble in acidic aqueous solutions.Guides the choice of solvents for chromatography, extraction, and recrystallization.
UV Absorbance Expected to absorb UV light (~254-280 nm) due to the pyrimidine ring.Allows for visualization on TLC plates and monitoring during HPLC/column chromatography.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of Propyl(pyrimidin-5-ylmethyl)amine in a direct question-and-answer format.

Question: My compound is degrading on the silica gel column during normal-phase chromatography, leading to low yield and streaking on TLC. What's happening and how can I fix it?

Answer: This is a frequent issue when purifying amines and basic heterocyclic compounds on standard silica gel.[1]

  • Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and sometimes irreversibly bind to the basic amine, or catalyze its degradation. This leads to poor recovery and significant peak tailing during elution.

  • Solutions & Protocols:

    • Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a volatile base to your mobile phase. A common practice is to add 0.1-1% triethylamine (TEA) or ammonia in methanol to the eluent.[2] This competitively binds to the acidic sites, allowing your compound to elute properly.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase like neutral or basic alumina. Alternatively, florisil can be considered.

    • Employ Reverse-Phase Chromatography (RPC): RPC utilizes a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1] This avoids the issue of acidic silica altogether. To ensure good peak shape in RPC, it is often necessary to add an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to protonate the amine.

    • Minimize Contact Time: Use flash column chromatography with positive pressure to reduce the time your compound spends on the column, thereby minimizing potential degradation.[2]

Question: I performed an acid-base extraction, but my final yield is very low. Where could my product have gone?

Answer: Low recovery after an acid-base extraction typically points to issues with pH control, emulsion formation, or improper solvent selection.

  • Causality & Solutions:

    • Incomplete Protonation/Deprotonation: For the initial extraction of the amine into the aqueous layer, the pH must be sufficiently acidic to fully protonate the amine. Use a dilute acid like 1M HCl.[3][4] Check the pH of the aqueous layer with pH paper to ensure it is in the range of 1-2. Conversely, when regenerating the free amine, you must add enough base (e.g., 2M NaOH) to raise the pH to 9-10 or higher to ensure complete deprotonation.[4]

    • Emulsion Formation: Vigorous shaking can create a stable emulsion at the interface of the organic and aqueous layers, trapping your product. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to disrupt it. Gentle, consistent swirling is often better than aggressive shaking.

    • Insufficient Back-Extraction: After basifying the aqueous layer to regenerate the free amine, you must extract it back into an organic solvent (e.g., dichloromethane or ethyl acetate). Perform this back-extraction multiple times (at least 3x) with fresh solvent to ensure complete recovery of your product from the aqueous phase.

Question: I'm trying to recrystallize my purified product, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if significant impurities are present.[5]

  • Causality & Solutions:

    • Cooling Rate is Too Fast: Rapid cooling can cause the compound to crash out of solution as an oil. Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath.[5]

    • Inappropriate Solvent System: The chosen solvent may be too good, preventing crystallization. Consider a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is less soluble) dropwise until the solution becomes slightly turbid. Add another drop of the good solvent to clarify, then allow it to cool slowly.[5] For a moderately polar compound like this, systems like ethanol/water or ethyl acetate/hexanes could be effective starting points.[5]

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface. This creates nucleation sites. Alternatively, add a "seed crystal" from a previous successful crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for a crude reaction mixture containing Propyl(pyrimidin-5-ylmethyl)amine?

A multi-step approach is recommended for achieving high purity:

  • Initial Work-up (Acid-Base Extraction): Start with an acid-base extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to pull the basic amine product into the aqueous layer, leaving neutral impurities behind.[6][7] Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.[7] This is an excellent first-pass purification to remove non-basic impurities.[6]

  • Chromatography: Further purify the material from the extraction using column chromatography. Based on the compound's polarity, normal-phase chromatography on deactivated silica (with 0.5-1% triethylamine in a hexane/ethyl acetate or dichloromethane/methanol mobile phase) is a good starting point.[2][8]

  • Final Polish (Crystallization or Distillation): If the compound is a solid, recrystallization from a suitable solvent can be used to obtain a highly pure, crystalline product.[9] If it is a sufficiently stable and low-boiling liquid, distillation under reduced pressure could be an option.

Workflow & Decision Making

The following diagrams illustrate the decision-making process for purification and a detailed workflow for the recommended initial purification step.

G cluster_0 Purification Method Selection start Crude Product q1 Is the primary impurity non-basic? start->q1 extraction Perform Acid-Base Extraction q1->extraction Yes chromatography Column Chromatography q1->chromatography No extraction->chromatography q2 Is the product a solid? recrystallize Recrystallization q2->recrystallize Yes final_product Pure Product q2->final_product No (Pure Oil) recrystallize->final_product q3 Does it degrade on silica? chromatography->q3 np_chrom Normal-Phase (Deactivated Silica) q3->np_chrom No rp_chrom Reverse-Phase (C18) q3->rp_chrom Yes np_chrom->q2 rp_chrom->q2

Caption: Decision tree for selecting a purification method.

G cluster_1 Acid-Base Extraction Workflow a 1. Dissolve crude mixture in organic solvent (e.g., EtOAc) b 2. Transfer to Separatory Funnel a->b c 3. Add 1M HCl (aq) and mix gently b->c d 4. Separate Layers c->d e Aqueous Layer (Contains Protonated Amine Salt) d->e Lower Layer f Organic Layer (Contains Neutral Impurities) [DISCARD] d->f Upper Layer g 5. Basify Aqueous Layer with 2M NaOH to pH > 9 e->g h 6. Extract with fresh organic solvent (3x) g->h i 7. Combine Organic Layers h->i j 8. Dry with Na₂SO₄, filter, and evaporate solvent i->j k Partially Purified Amine j->k

Caption: Step-by-step workflow for acid-base extraction.

Q2: How can I effectively monitor the purity of my fractions during column chromatography?

Thin-Layer Chromatography (TLC) is the most efficient method for real-time monitoring.[1][8]

  • Procedure: Use the same mobile phase for TLC as for your column. Spot the crude material and the collected fractions on a silica gel TLC plate.

  • Visualization: View the plate under a UV lamp (254 nm), where the pyrimidine ring should appear as a dark spot.[8] Staining with potassium permanganate can also be used to visualize the amine.

  • Analysis: The goal is to find fractions that contain only the spot corresponding to your product (ideally with an Rf value of 0.2-0.4 for good separation) and are free from impurity spots.[1][8] Combine these pure fractions.[2]

Q3: What are the most probable impurities I might encounter?

The impurities will depend on the synthetic route. A common synthesis for this type of compound is the reductive amination of pyrimidine-5-carbaldehyde with propylamine.

  • Starting Materials: Unreacted pyrimidine-5-carbaldehyde or propylamine.

  • Byproducts: The imine intermediate if the reduction step is incomplete. Over-alkylation products are also possible, though less likely with a secondary amine product.

  • Reagent-Related Impurities: Residual reducing agents (e.g., borohydride salts) or catalysts.

Most of these impurities can be effectively removed by the acid-base extraction and chromatography sequence.

Q4: How should I properly store purified Propyl(pyrimidin-5-ylmethyl)amine?

Amines can be sensitive to air and light over time, potentially leading to oxidation and discoloration.

  • Storage Conditions: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark place like a refrigerator or freezer.

References
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • Benchchem. (n.d.). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Benchchem. (n.d.). Amine plant troubleshooting and optimization for chemical synthesis.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • Benchchem. (n.d.). Technical Support Center: Purifying Ethyl 2-aminopyrimidine-5-carboxylate by Recrystallization.
  • Al-Ameedee, M. (n.d.). Amine Extraction in the Laboratory.
  • Piaz, F. D., et al. (n.d.).
  • Hatcher, H., & Weiland, R. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG.
  • University of Toronto. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • Bryan Research & Engineering, LLC. (n.d.). Optimization of Amine Sweetening Units.
  • Kazoka, H. (2007, February 23). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
  • Benchchem. (n.d.). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
  • Letters in Applied NanoBioScience. (2022, April 15).
  • Khan, K. M., et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.
  • Google Patents. (n.d.). Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Wawrzeńczyk, C., et al. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
  • EvitaChem. (n.d.). Buy N-(Pyrimidin-5-ylmethyl)pyridin-2-amine.
  • MilliporeSigma. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine.

Sources

Optimization

Technical Support Center: Purification of Propyl(pyrimidin-5-ylmethyl)amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered when isolating Propyl(pyrimidin-5-ylme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered when isolating Propyl(pyrimidin-5-ylmethyl)amine from complex reaction mixtures.

Synthesizing this secondary amine—typically via the reductive amination of pyrimidine-5-carboxaldehyde with propylamine[1]—generates a predictable profile of impurities. Successful purification requires exploiting the specific pKa differences, hydrogen-bonding capabilities, and polarities of the target molecule versus its byproducts.

Section 1: Reaction Diagnostics & Impurity Profiling

To effectively isolate your target compound, you must first understand the quantitative and chemical nature of the species in your crude mixture. The table below summarizes the critical physicochemical data used to design our purification logic.

Table 1: Quantitative Impurity Profile & Physicochemical Data

Compound / ImpurityMolecular WeightEst. pKa (Conjugate Acid)Rf Value (5% MeOH/DCM + 1% Et₃N)Primary Removal Strategy
Propyl(pyrimidin-5-ylmethyl)amine 151.21 g/mol ~ 10.5 0.30 Target Product
Pyrimidine-5-carboxaldehyde108.10 g/mol ~ 1.50.75Acid-Base Extraction
Pyrimidin-5-ylmethanol110.12 g/mol ~ 1.50.45Acid-Base Extraction
Tertiary Amine (Over-alkylation)243.31 g/mol ~ 10.00.60Basic Silica Chromatography
Propylamine59.11 g/mol ~ 10.70.05Aqueous Wash / Evaporation
Section 2: Troubleshooting FAQs

Q1: How do I separate unreacted pyrimidine-5-carboxaldehyde and pyrimidin-5-ylmethanol from my target secondary amine? A: Exploit the drastic difference in basicity. The target secondary amine has a highly basic aliphatic nitrogen (pKa ~10.5). In contrast, the pyrimidine ring nitrogens are weakly basic (pKa ~1.5), and the aldehyde/alcohol functional groups are neutral. By performing an acid-base extraction with 1M HCl, you selectively protonate the aliphatic secondary amine, driving it into the aqueous phase as a water-soluble salt. The neutral aldehyde and alcohol impurities remain in the organic phase and can be discarded.

Q2: I am seeing significant amounts of a dialkylated (tertiary amine) byproduct. How do I remove it? A: Over-alkylation is a common hallmark of reductive aminations[2]. If pyrimidine-5-carboxaldehyde is in excess, the newly formed secondary amine can react with a second equivalent of aldehyde, forming a tertiary amine byproduct. Because both the target and the byproduct are basic, acid-base extraction will not separate them. You must use silica gel chromatography. Causality: The tertiary amine lacks an N-H bond, drastically reducing its ability to act as a hydrogen-bond donor with the silica stationary phase. Consequently, it is less polar and will elute significantly faster (Rf ~0.60) than your target secondary amine (Rf ~0.30).

Q3: How do I ensure complete removal of borate salts after using Sodium Triacetoxyborohydride (STAB)? A: STAB is the standard, mild reducing agent for this transformation. However, spent boron species can coordinate tightly with the pyrimidine nitrogens. To break these complexes, you must quench the reaction vigorously with saturated aqueous NaHCO₃ and allow it to stir for at least 30–60 minutes at room temperature. This hydrolyzes the boron complexes into water-soluble borate salts, which are permanently removed during the initial aqueous wash.

Section 3: Step-by-Step Self-Validating Methodologies
Protocol A: Optimized Acid-Base Extraction Workflow

This protocol isolates all basic amines from neutral organic impurities.

  • Dilution & Quench: Dilute the crude reductive amination mixture in Dichloromethane (DCM). Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 45 minutes to hydrolyze boron species.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower organic layer (containing amines and neutral organics). Discard the aqueous layer.

  • Acid Extraction: Add 1M HCl (aq) to the organic layer. Shake vigorously and vent.

    • Self-Validation Check: Test the pH of the aqueous layer with pH paper. It must read < 2. If it is higher, add more 1M HCl to ensure complete protonation of the secondary amine.

  • First Separation: Separate the layers.

    • Self-Validation Check: Spot the organic layer on a TLC plate under short-wave UV (254 nm). If strongly UV-active spots (pyrimidine compounds) remain, perform a second 1M HCl extraction. Once clear, discard the organic layer (contains unreacted aldehyde/alcohol).

  • Free-Basing: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M NaOH (aq) dropwise until the solution is strongly basic.

    • Self-Validation Check: Touch a glass rod to the solution and apply it to pH paper. It must read ≥ 12. If not, the target amine remains protonated and will be lost in the aqueous waste.

  • Final Recovery: Extract the basified aqueous layer three times with fresh DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Silica Gel Chromatography with Basic Modifier

This protocol separates the target secondary amine from the tertiary amine byproduct.

  • Eluent Preparation: Prepare a solvent system of DCM / Methanol / Triethylamine (Et₃N) in a 94:5:1 ratio.

    • Causality: Silica gel contains acidic silanol groups (Si-OH). Secondary amines will undergo severe acid-base interactions with these silanols, causing peak tailing (streaking). The 1% Et₃N neutralizes the acidic sites, allowing the target amine to elute as a tight, symmetrical band.

  • Column Packing: Slurry-pack the silica gel using the prepared basic eluent.

  • Loading: Dissolve the crude amine mixture from Protocol A in a minimum volume of DCM and load it onto the column.

  • Elution: Elute with the prepared solvent. Monitor fractions via TLC under 254 nm UV light. The less polar tertiary amine will elute first, followed by the target Propyl(pyrimidin-5-ylmethyl)amine.

Section 4: Workflow & Pathway Visualizations

Fig 1: Acid-base extraction workflow for isolating basic amines from neutral impurities.

Fig 2: Reductive amination pathway highlighting the formation of the target and key byproducts.

References
  • US20080269170A1 - Novel 2,4-Dianilinopyrimidine Derivatives, the Preparation Thereof, Their Use as Medicaments, Pharmaceutical Compositions and, in Particular, as IKK Inhibitors Source: Google Patents URL:1

  • TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride Source: TCI Chemicals URL:

  • US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same Source: Google Patents URL:2

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of Propyl(pyrimidin-5-ylmethyl)amine in Biological Assays

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Propyl(pyrimidin-5-ylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Propyl(pyrimidin-5-ylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during biological experimentation. We provide in-depth troubleshooting guides, protocols, and scientific explanations to help you achieve consistent and reliable results.

Understanding the Molecule: A Physicochemical Overview

Propyl(pyrimidin-5-ylmethyl)amine is a heterocyclic amine containing a pyrimidine core, a secondary amine linker, and a propyl group. This structure presents a classic solubility challenge: it contains a basic nitrogen atom that can be protonated, alongside non-polar regions (the propyl chain and the aromatic pyrimidine ring) that favor hydrophobic environments.[1][2] The interplay between these features dictates its behavior in aqueous assay buffers.

Poor solubility is a leading cause of experimental irreproducibility and can mask true biological activity.[3] When a compound precipitates in an assay, its effective concentration is unknown and drastically lower than intended, leading to inaccurate measurements of efficacy or potency. This guide provides a systematic approach to overcoming this critical hurdle.

Predicted Physicochemical Properties

Note: As specific experimental data for this exact molecule is not publicly available, these values are estimated based on its constituent parts and data from structurally similar molecules like pyrimidin-5-ylmethanamine and other pyrimidine derivatives.[4][5]

PropertyPredicted Value / CharacteristicImpact on Aqueous Solubility
Molecular Structure C3H7-NH-CH2-C4H3N2Contains both hydrophobic (propyl, pyrimidine) and hydrophilic/ionizable (amine) groups.
Molecular Weight ~151.21 g/mol Relatively small, which is generally favorable for solubility.
Predicted XLogP ~0.5 - 1.5A positive value indicates a preference for a lipid environment over water, suggesting low intrinsic aqueous solubility.
pKa (Predicted) ~8.0 - 9.5 (for the secondary amine)As a weak base, its charge state and solubility are highly dependent on pH.[1]
Key Structural Features Secondary Amine, Pyrimidine RingThe amine can accept a proton to form a soluble salt at acidic pH. The pyrimidine ring can engage in π-π stacking, which may contribute to aggregation.[6]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with Propyl(pyrimidin-5-ylmethyl)amine.

Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer (pH 7.4). What happened and how can I fix it?

A1: The Cause: This is a classic case of a compound "crashing out" of solution. Propyl(pyrimidin-5-ylmethyl)amine is likely highly soluble in a polar organic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous buffers at neutral pH.[7] When the DMSO stock is diluted, the solvent environment rapidly shifts from organic to aqueous. The water molecules cannot adequately solvate the hydrophobic parts of the compound, causing it to precipitate.

The Solution Workflow:

  • Reduce Final Concentration: The simplest first step is to test a lower final concentration of your compound.

  • pH Adjustment: Since the molecule has a basic amine group, lowering the pH of your assay buffer will protonate the amine, forming a more soluble salt. This is often the most effective strategy.[8]

  • Use of Co-solvents/Excipients: If pH modification is not possible, introducing a small percentage of a solubilizing agent into the final assay buffer can keep the compound in solution.

Q2: What is the best solvent for preparing my high-concentration stock solution?

A2: For initial stock solutions, a high-purity, anhydrous polar aprotic solvent is recommended.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO) is the industry standard. It readily dissolves most organic molecules and is miscible with water.

  • Alternatives: Dimethylformamide (DMF) can also be used.[9] Best Practice: Always prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions should be made carefully. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid artifacts.

Q3: How exactly do I use pH to improve solubility? What pH should I target?

A3: The Mechanism: As a weak base, Propyl(pyrimidin-5-ylmethyl)amine exists in equilibrium between its neutral, less soluble form (B) and its protonated, more soluble cationic form (BH+). By lowering the pH, you increase the concentration of H+ ions, shifting the equilibrium towards the more soluble BH+ form.

Target pH: A good rule of thumb is to adjust the buffer pH to be at least 1-2 units below the compound's pKa. With a predicted pKa of ~8.0-9.5, a buffer pH of 6.0 to 7.0 should significantly improve solubility compared to a buffer at pH 7.4 or 8.0.

Caution: You must ensure that the altered pH does not negatively impact your biological system (e.g., enzyme activity, cell viability). Always run a pH-matched vehicle control.

Q4: My assay is sensitive to pH changes. What co-solvents or excipients can I use in the assay buffer?

A4: Several biocompatible excipients can enhance solubility. They work by creating a more favorable micro-environment for the compound within the bulk aqueous solution.[10]

ExcipientClassTypical Starting Conc.Mechanism of Action
PEG 300/400 Co-solvent1-5% (v/v)Increases the solvent's polarity, making it more "organic-like".[11]
Tween® 20/80 Non-ionic surfactant0.01-0.1% (v/v)Forms micelles that encapsulate the hydrophobic compound.
HP-β-CD Cyclodextrin1-10 mMForms an inclusion complex, where the hydrophobic compound sits inside the cyclodextrin's cavity.[12]
Bovine Serum Albumin (BSA) Protein Carrier0.1% (w/v)Non-specifically binds to hydrophobic compounds, acting as a carrier protein.[11]

Important: Always test the effect of the excipient alone on your assay to ensure it does not cause interference.

Experimental Protocols & Workflows

Systematic Solubilization Workflow

This workflow provides a decision tree for systematically troubleshooting and solving solubility issues.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Problem: Compound Precipitates in Aqueous Assay Buffer prep_stock 1. Prepare 10-50 mM Stock in 100% Anhydrous DMSO start->prep_stock ph_test 2. pH Modification Strategy (If Assay Tolerates pH Change) prep_stock->ph_test Primary Path excipient_test 3. Excipient Strategy (If Assay is pH Sensitive) prep_stock->excipient_test Alternative Path test_buffers Test Dilution in Buffers: pH 7.0, 6.5, 6.0 ph_test->test_buffers ph_ok Solubility Achieved? test_buffers->ph_ok ph_ok->excipient_test No success SUCCESS: Proceed with Assay. Include Vehicle Control. ph_ok->success Yes test_excipients Test Dilution in Buffer + Excipient: - 1% PEG400 - 0.1% BSA - 5mM HP-β-CD excipient_test->test_excipients ex_ok Solubility Achieved? test_excipients->ex_ok ex_ok->success Yes failure FAILURE: Consider Compound Analogs or Advanced Formulation (e.g., Nanoparticles) ex_ok->failure No

Caption: A step-by-step decision workflow for addressing compound precipitation.

Protocol 1: pH-Dependent Solubility Screening

This protocol allows you to quickly determine the effect of pH on the solubility of Propyl(pyrimidin-5-ylmethyl)amine.

  • Prepare Buffers: Prepare a set of your base assay buffer (e.g., Phosphate or MES buffer) at various pH points, such as pH 7.5, 7.0, 6.5, and 6.0.

  • Prepare Compound Stock: Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Serial Dilution: In a clear 96-well plate, add 98 µL of each prepared buffer to different columns.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock to each well to achieve a final concentration of 200 µM (final DMSO concentration will be 2%). Mix well.

  • Incubate & Observe: Let the plate sit at room temperature for 30 minutes. Visually inspect each well against a dark background for any signs of precipitation (cloudiness, crystals, film). You can also measure absorbance at 600 nm; an increase indicates scattering due to precipitation.

  • Analysis: Identify the lowest pH at which the compound remains fully dissolved. This is your optimal buffer pH for the assay, provided it is compatible with your biological system.

Protocol 2: Kinetic Solubility Assessment Using Excipients

This protocol helps identify a suitable solubilizing agent for your assay.

  • Prepare Excipient Buffers: Prepare several versions of your primary assay buffer (at its required pH, e.g., 7.4), each containing a different excipient.

    • Buffer A: Assay Buffer + 2% PEG400 (for a final conc. of 1%)

    • Buffer B: Assay Buffer + 0.2% BSA (for a final conc. of 0.1%)

    • Buffer C: Assay Buffer + 10 mM HP-β-CD (for a final conc. of 5 mM)

    • Control: Assay Buffer only.

  • Prepare Compound Stock: Prepare a 10 mM stock solution in 100% DMSO.

  • Test Dilution: In separate microcentrifuge tubes, add 98 µL of each excipient buffer and the control buffer.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock to each tube, vortex briefly.

  • Incubate & Observe: As in the previous protocol, incubate for 30 minutes and observe for precipitation. This will reveal which, if any, excipient effectively maintains the compound's solubility at the target concentration.

References

  • PubChem. (n.d.). Pyrimidin-5-ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Thakkar, R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Lubrizol. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]

  • Raffles Institution. (n.d.). Lecture Notes 20 Nitrogen Compounds – Amines, Amides, Amino Acids & Proteins. Retrieved from [Link]

  • Baluja, S. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Hirano, A., & Kameda, T. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. International Journal of Molecular Sciences. Retrieved from [Link]

  • Singh, A., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research.
  • Embibe. (2023). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • Interchim. (n.d.). Good's buffers (biological buffers). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Propyl(pyrimidin-5-ylmethyl)amine Synthesis

Welcome to the technical support center for the synthesis of Propyl(pyrimidin-5-ylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Propyl(pyrimidin-5-ylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature for this specific synthesis. Our goal is to equip you with the scientific rationale and practical steps to enhance your reaction yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Propyl(pyrimidin-5-ylmethyl)amine?

The most common and efficient method for synthesizing Propyl(pyrimidin-5-ylmethyl)amine is through a reductive amination reaction. This process involves two key steps:

  • Imine Formation: The reaction between pyrimidine-5-carbaldehyde and n-propylamine to form an intermediate imine (a compound containing a carbon-nitrogen double bond). This is a reversible reaction where water is eliminated.

  • Reduction: The in-situ reduction of the imine to the desired secondary amine, Propyl(pyrimidin-5-ylmethyl)amine.

Various reducing agents can be employed for the second step, with the choice influencing the overall reaction conditions, including temperature.

Q2: What is a typical starting temperature for this reaction?

A good starting point for the reductive amination to form Propyl(pyrimidin-5-ylmethyl)amine is room temperature (approximately 20-25°C) . Many reductive amination reactions proceed efficiently at this temperature, especially when using a mild reducing agent like sodium triacetoxyborohydride (STAB). However, the optimal temperature is highly dependent on the specific reagents and conditions used.

Q3: Why is temperature a critical parameter to control in this synthesis?

Temperature plays a pivotal role in both the kinetics and thermodynamics of the reaction, directly impacting:

  • Rate of Imine Formation: The initial condensation of the aldehyde and amine to form the imine is often the rate-limiting step. Increasing the temperature can accelerate this step, but excessive heat can also promote side reactions.

  • Side Reaction Pathways: Competing reactions, such as aldol or Knoevenagel condensations of the starting aldehyde, can be promoted at higher temperatures.[1] Careful temperature control is crucial to minimize the formation of these impurities.[1]

  • Reducing Agent Stability and Reactivity: The stability and reactivity of the reducing agent can be temperature-dependent. For instance, sodium borohydride (NaBH₄) can decompose at a faster rate in acidic conditions or at elevated temperatures.

  • Product Stability: The final product, a substituted pyrimidine, might be susceptible to degradation at elevated temperatures over prolonged reaction times.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Propyl(pyrimidin-5-ylmethyl)amine and provides a systematic approach to temperature optimization.

Issue 1: Low or No Product Yield

Potential Cause: The reaction temperature may be too low, resulting in a slow rate of imine formation. Alternatively, if the temperature is too high, it could lead to the degradation of reactants or the product.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting low yield by optimizing reaction temperature.

Experimental Protocol for Temperature Screening:

  • Set up Parallel Reactions: Prepare three to four small-scale reactions with identical concentrations of pyrimidine-5-carbaldehyde, n-propylamine, and your chosen reducing agent and solvent.

  • Assign Different Temperatures: Place each reaction in a controlled temperature environment:

    • Reaction A: 0°C (ice bath)

    • Reaction B: Room Temperature (~25°C)

    • Reaction C: 40°C (water bath)

    • Reaction D: 60°C (oil bath)

  • Monitor Progress: After a set time (e.g., 2-4 hours), take a small aliquot from each reaction and analyze it by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the consumption of starting materials and the formation of the desired product.

  • Analyze and Optimize: Based on the results, select the temperature that provides the best balance of reaction rate and product purity for a larger scale reaction.

Issue 2: Significant Byproduct Formation

Potential Cause: The reaction temperature may be too high, promoting side reactions such as the self-condensation of pyrimidine-5-carbaldehyde.

Troubleshooting Strategies:

  • Lower the Reaction Temperature: If you are running the reaction at an elevated temperature, try reducing it to room temperature or even 0°C. This will slow down the competing side reactions more significantly than the desired reaction pathway.

  • Two-Step Procedure: Consider a two-step approach, especially if using a strong reducing agent like NaBH₄.

    • Imine Formation: Stir the pyrimidine-5-carbaldehyde and n-propylamine in a suitable solvent (e.g., methanol) at room temperature for 1-2 hours to allow for imine formation.

    • Reduction: Cool the reaction mixture to 0°C before adding the sodium borohydride portion-wise. This ensures the aldehyde is consumed before the introduction of the less selective reducing agent.[2][3]

Issue 3: Reaction Stalls or is Incomplete

Potential Cause: The temperature may be too low to overcome the activation energy for imine formation.

Troubleshooting Strategies:

  • Gentle Heating: If the reaction is sluggish at room temperature, gently heat the mixture to 40-50°C. Monitor the reaction closely by TLC to ensure that product formation increases without the significant appearance of byproducts.

  • Use of a Dean-Stark Apparatus: To drive the equilibrium towards imine formation, consider using a solvent like toluene and a Dean-Stark apparatus to remove the water that is formed. This often requires heating to the boiling point of the solvent.

  • Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation, often without the need for high temperatures.

Data Summary: Recommended Temperature Ranges for Reductive Amination

Reducing AgentTypical Solvent(s)Recommended Temperature RangeKey Considerations
Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)0°C to Room TemperatureA mild and selective reagent that can be used in a one-pot reaction.[2][3]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Room TemperatureOften used with a catalytic amount of acid.[2]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)0°C to Room TemperatureLess selective; typically added at a lower temperature after imine formation is complete.[2][3]
Catalytic Hydrogenation (e.g., H₂/Pd-C) Ethanol (EtOH), Ethyl Acetate (EtOAc)Room Temperature to 50°CA green chemistry approach, but may require specialized equipment.

Experimental Workflow for Temperature Optimization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis Reactants Combine Pyrimidine-5-carbaldehyde and n-Propylamine in Solvent Add_Catalyst Add Acid Catalyst (Optional) Reactants->Add_Catalyst Add_Reducing_Agent Add Reducing Agent Add_Catalyst->Add_Reducing_Agent Set_Temperature Set and Maintain Reaction Temperature (e.g., 0°C, RT, 40°C) Add_Reducing_Agent->Set_Temperature Monitor_TLC Monitor by TLC/LC-MS (Every 1-2 hours) Set_Temperature->Monitor_TLC Quench Quench Reaction Monitor_TLC->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for optimizing reaction temperature.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic-Chemistry.org. Retrieved from [Link]

  • Taylor & Francis Online. (2026, February 25). New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. Taylor & Francis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of imines 3a-f under microwave heating and classical conditions. ResearchGate. Retrieved from [Link]

  • OperaChem. (2024, October 21). Imine formation-Typical procedures. OperaChem. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. Retrieved from [Link]

  • PubMed Central. (n.d.). n → π interactions as a versatile tool for controlling dynamic imine chemistry in both organic and aqueous media*. National Center for Biotechnology Information. Retrieved from [Link]

  • PeerJ. (2022, August 9). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ. Retrieved from [Link]

  • IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. IChemE. Retrieved from [Link]

  • MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Retrieved from [Link]

  • Lativia. (2020, May 19). Using Additives to Control the Decomposition Temperature of Sodium Borohydride. Lativia. Retrieved from [Link]

  • PubMed. (2007, April 11). The reactivity of sodium borohydride with various species as characterized by adiabatic calorimetry. National Center for Biotechnology Information. Retrieved from [Link]

  • Greener Educational Materials for Chemists. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. University of Oregon. Retrieved from [Link]

  • Springer. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. SpringerLink. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of HMF with propylamine by AspRedAm. Reaction.... ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Organic-Chemistry.org. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 11). Reductive Amination. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • MDPI. (2023, March 2). Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli. MDPI. Retrieved from [Link]

Sources

Troubleshooting

Preventing side reactions during Propyl(pyrimidin-5-ylmethyl)amine synthesis

Ticket ID: PYR-5-AMINE-SYNTH Subject: Optimization of Reductive Amination & Side Reaction Mitigation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Executive Summary & Core Directive You are likely synth...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-5-AMINE-SYNTH Subject: Optimization of Reductive Amination & Side Reaction Mitigation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Directive

You are likely synthesizing Propyl(pyrimidin-5-ylmethyl)amine (CAS: 1100954-25-3) as a secondary amine intermediate for medicinal chemistry applications (e.g., kinase inhibitors).

The Problem: The primary challenge in synthesizing secondary amines via alkylation is over-alkylation (formation of tertiary amines) and, specific to your substrate, the chemoselectivity required to reduce the imine without reducing the electron-deficient pyrimidine ring.

The Solution: This guide prioritizes Indirect Reductive Amination using Sodium Triacetoxyborohydride (STAB) . Unlike direct alkylation with halides (which is prone to uncontrollable over-alkylation), this method separates imine formation from reduction, or uses a reducing agent that kinetically favors iminium ions over aldehydes.

Critical Control Points (The "Why" Behind the Protocol)

A. The Bis-Alkylation Trap
  • Mechanism: As soon as your desired product (secondary amine) forms, it becomes more nucleophilic than the starting material (propylamine). If active aldehyde is still present, the product will react to form the tertiary amine (bis-alkylation).

  • Control: We use a stepwise or kinetic control strategy.

    • Stepwise: Allow the imine to form completely before adding the hydride source.

    • Kinetic: Use STAB. It reduces protonated imines (iminium ions) much faster than it reduces aldehydes, preventing the "alcohol" side product and minimizing the window for bis-alkylation.

B. Pyrimidine Ring Stability
  • Risk: Pyrimidine rings are electron-deficient. Harsh reducing conditions (e.g., Catalytic Hydrogenation with H₂/Pd-C or LiAlH₄) can partially reduce the heterocycle to dihydropyrimidines.

  • Control: STAB is a mild hydride donor.[1] It does not possess the reducing power to disturb the aromaticity of the pyrimidine ring at room temperature.

C. Hydrolysis of the Intermediate
  • Risk: The intermediate imine (Schiff base) is sensitive to water. If water is present in the solvent or reagents, the equilibrium shifts back to the aldehyde and amine.

  • Control: Use anhydrous solvents (DCE or THF) and consider adding molecular sieves if your reagents are "wet."

Visualizing the Reaction Pathways[1]

The following diagram maps the desired pathway against the critical failure modes.

ReactionPathways Aldehyde Pyrimidine-5-CHO (Starting Material) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + Propylamine - H2O Alcohol Side Product A: Pyrimidine Alcohol (Direct Reduction) Aldehyde->Alcohol + NaBH4 (Too Strong) or Slow Imine Formation ReducedRing Side Product C: Dihydropyrimidine (Ring Reduction) Aldehyde->ReducedRing H2 / Pd-C (Avoid!) Amine Propylamine Imine->Aldehyde + H2O (Hydrolysis) Product TARGET: Secondary Amine Imine->Product + STAB (Selective Reduction) Tertiary Side Product B: Tertiary Amine (Over-Alkylation) Product->Tertiary + Excess Aldehyde + Reductant

Caption: Figure 1.[1][2] Mechanistic pathways showing the target secondary amine generation versus competitive side reactions (hydrolysis, direct reduction, and over-alkylation).

Optimized Experimental Protocol

Method: Reductive Amination with Sodium Triacetoxyborohydride (STAB).[1][3][4][5][6] Scale: 1.0 mmol basis (Adjust linearly).

Reagents Table
ReagentEquiv.RoleCritical Note
Pyrimidine-5-carboxaldehyde 1.0SubstrateEnsure free of carboxylic acid impurities.[7]
Propylamine 1.1 - 1.2NucleophileSlight excess drives imine formation.
STAB (NaBH(OAc)₃) 1.4 - 1.5ReductantMoisture sensitive. Weigh quickly.
Acetic Acid (AcOH) 1.0CatalystActivates imine to iminium ion.
1,2-Dichloroethane (DCE) SolventMediumAnhydrous preferred.[3][7][8][9] THF is a valid alternative.
Step-by-Step Procedure
  • Imine Formation (The "Wait" Step):

    • In a dry flask under Nitrogen/Argon, dissolve Pyrimidine-5-carboxaldehyde (1.0 eq) in DCE (concentration ~0.2 M).

    • Add Propylamine (1.1 eq).

    • Add Acetic Acid (1.0 eq).[1]

    • Crucial: Stir at Room Temperature (RT) for 30–60 minutes .

    • Checkpoint: This allows the equilibrium to shift toward the imine before the reductant is introduced, minimizing direct reduction of the aldehyde to alcohol.

  • Reduction:

    • Add STAB (1.4 eq) in a single portion.

    • Stir at RT for 2–4 hours.

    • Monitoring: Check via LC-MS or TLC.[7] Look for the disappearance of the imine (often more polar than aldehyde, less polar than amine).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM or EtOAc (x3).

    • Purification Logic: The product is a base. If impurities are neutral (unreacted aldehyde/alcohol), use an acid-base extraction (see Section 6).

Troubleshooting Matrix (FAQ)

ObservationDiagnosisCorrective Action
LC-MS shows M+2 peak relative to Aldehyde (Alcohol formation). Direct reduction of aldehyde occurred.1. Increase the pre-stir time (Step 1) to ensure imine formation.2. Ensure reagents are dry (water hydrolyzes imine).3. Do not use NaBH₄; stick to STAB.
LC-MS shows M+ mass of Product + (Product Mass - 1). Bis-alkylation (Tertiary amine).1. Increase Propylamine equivalents (to 1.5 eq).2. Dilute the reaction mixture (concentration favors intermolecular side reactions).3. Add STAB slower or in portions.
Low Yield / Starting Material remains. Incomplete Imine formation.[10][11]1. Add activated 4Å Molecular Sieves to the reaction to scavenge water.2. Verify the quality of STAB (it degrades to Boric acid/AcOH over time).
New peak at M+4 mass (Product + 4). Pyrimidine ring reduction.1. You likely used H₂/Pd or a strong hydride.2. Switch back to STAB.3. Ensure temperature did not exceed 40°C.

Purification Decision Tree

Since the product is a secondary amine, you can exploit its basicity for purification without chromatography in many cases.[7]

Purification Crude Crude Reaction Mixture (DCM/Organic Layer) AcidWash Extract with 1M HCl Crude->AcidWash OrgLayer1 Organic Layer (Contains Neutral Impurities: Aldehyde, Alcohol) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Acid Layer (Contains Product Salt) AcidWash->AqLayer1 Keep Basify Basify Aqueous Layer (pH > 10 with NaOH) AqLayer1->Basify Extract Extract with DCM/EtOAc Basify->Extract FinalOrg Final Organic Layer (Contains Pure Amine) Extract->FinalOrg Dry & Concentrate

Caption: Figure 2. Acid-Base extraction workflow to isolate the basic secondary amine from neutral side products.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][8][9][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7][8][9][12] Studies on Direct and Indirect Reductive Amination Procedures.[3][8][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

  • BenchChem Technical Guides. (2025). Preventing Over-Alkylation of Amines in Synthesis.[7] BenchChem Support Center.

  • Organic Chemistry Portal. Sodium Triacetoxyborohydride (STAB) Reactivity & Protocols.

Sources

Optimization

Technical Support Center: Catalyst Selection for Propyl(pyrimidin-5-ylmethyl)amine Hydrogenation

Welcome to the technical support center for the hydrogenation of Propyl(pyrimidin-5-ylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ins...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrogenation of Propyl(pyrimidin-5-ylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common challenges encountered during the catalytic hydrogenation of this and similar pyrimidine-containing substrates.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of Propyl(pyrimidin-5-ylmethyl)amine?

A1: The primary challenge lies in achieving selective hydrogenation. The pyrimidine ring is an electron-deficient heteroaromatic system, making it susceptible to reduction.[1] However, the goal is typically the reduction of a specific functional group without altering the pyrimidine core, or the complete saturation of the pyrimidine ring to a tetrahydropyrimidine derivative.[1] Balancing the reaction conditions to favor the desired outcome while minimizing side reactions is crucial.

Q2: Which catalysts are generally recommended for pyrimidine ring hydrogenation?

A2: A range of catalysts can be employed, with the choice depending on the desired outcome (selective vs. full hydrogenation) and the presence of other functional groups. Commonly used catalysts include:

  • Palladium-based catalysts (e.g., Pd/C): Often used for various hydrogenation reactions, including those involving nitrogen-containing heterocycles.[2][3][4][5] They can be effective for both partial and full hydrogenation depending on the reaction conditions.[6]

  • Rhodium-based catalysts (e.g., Rh/C, Rh/Al2O3, Rh2O3): Rhodium catalysts are known for their high activity in the hydrogenation of aromatic and heteroaromatic rings.[2][7][8] They are often effective under milder conditions compared to other catalysts.[2]

  • Raney Nickel (Raney Ni): A cost-effective and highly active catalyst for many hydrogenation reactions, including the reduction of nitro groups and aromatic rings.[9][10][11][12] Its pyrophoric nature requires careful handling.[11]

  • Platinum-based catalysts (e.g., PtO2): Also effective for the hydrogenation of aromatic systems, though sometimes less selective than palladium or rhodium.[2]

Q3: Can the pyrimidine ring act as a catalyst poison?

A3: Yes, the nitrogen atoms in the pyrimidine ring can coordinate to the metal surface of the catalyst, leading to deactivation or "poisoning."[2] This can result in sluggish or incomplete reactions. Strategies to mitigate this include using acidic additives to protonate the nitrogen atoms, thereby reducing their coordination ability.[13]

Q4: What are common side reactions to watch for during the hydrogenation of substituted pyrimidines?

A4: Besides incomplete reaction or catalyst poisoning, potential side reactions include:

  • Over-reduction: Hydrogenation of other functional groups in the molecule that are intended to remain intact.

  • Dehalogenation: If the pyrimidine ring or side chains contain halogen substituents, these can be removed under hydrogenation conditions.[14]

  • Ring opening: Under harsh conditions, the tetrahydropyrimidine ring can undergo cleavage, leading to aliphatic diamine byproducts.[15]

  • Formation of byproducts: Competing reactions can lead to the formation of undesired products, complicating purification.[16][17][18]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: I am attempting the hydrogenation of Propyl(pyrimidin-5-ylmethyl)amine to its tetrahydropyrimidine derivative using Pd/C, but I am observing very low conversion even after extended reaction times. What could be the cause and how can I improve the conversion?

Answer: Low conversion in the hydrogenation of pyrimidine derivatives is a common issue and can stem from several factors. Here is a systematic approach to troubleshooting:

1. Catalyst Activity and Selection:

  • Catalyst Deactivation: The catalyst may be poisoned by the substrate itself, as the nitrogen atoms in the pyrimidine ring can bind to the active sites.[2] Ensure you are using a fresh, active catalyst. If reusing a catalyst, it may require regeneration.[16]

  • Inappropriate Catalyst Choice: While Pd/C is a versatile catalyst, it may not be the most active for this specific transformation under your current conditions. Consider screening other catalysts known for heteroaromatic hydrogenation, such as rhodium-based catalysts (Rh/C, Rh₂O₃) or Raney Nickel.[2][7][9] Rhodium, in particular, has shown high activity for pyridine hydrogenation under mild conditions.[2]

2. Reaction Conditions:

  • Insufficient Hydrogen Pressure and Temperature: The hydrogenation of aromatic rings often requires elevated temperature and pressure to overcome the aromatic stabilization energy.[14] Typical laboratory batch reactors may not reach the necessary conditions.[14] A systematic increase in both pressure (e.g., from 1 atm to 10-50 bar) and temperature (e.g., from room temperature to 60-100°C) can significantly improve the reaction rate.

  • Solvent Choice: The solvent can influence the solubility of the substrate and the catalyst's activity. Protic solvents like ethanol, methanol, or acetic acid are commonly used. Acetic acid can also serve as an acidic additive to mitigate catalyst poisoning.[13]

3. Mitigating Catalyst Poisoning:

  • Acidic Additives: The addition of a stoichiometric amount of a non-coordinating acid (e.g., HCl, H₂SO₄, or acetic acid) can protonate the basic nitrogen atoms of the pyrimidine ring.[13] This prevents them from binding to the catalyst surface, thus maintaining its activity.

Troubleshooting Workflow:

start Low Conversion catalyst Evaluate Catalyst start->catalyst conditions Optimize Conditions catalyst->conditions Is catalyst active and appropriate? sub_catalyst1 Check catalyst activity (use fresh batch) catalyst->sub_catalyst1 sub_catalyst2 Screen alternative catalysts (Rh/C, Raney Ni) catalyst->sub_catalyst2 poisoning Address Poisoning conditions->poisoning Are T and P sufficient? sub_conditions1 Increase H2 pressure conditions->sub_conditions1 sub_conditions2 Increase temperature conditions->sub_conditions2 sub_conditions3 Screen solvents (EtOH, MeOH, AcOH) conditions->sub_conditions3 success Achieve High Conversion poisoning->success Is catalyst poisoning mitigated? sub_poisoning1 Add stoichiometric acid (e.g., HCl, AcOH) poisoning->sub_poisoning1

Caption: Experimental workflow for catalyst screening.

References

  • Cruickshank, P. A., et al. (1984). Acylation of Pyrimidines. Journal of Medicinal Chemistry, 27(5), 645-652.
  • Undheim, K., & Benneche, T. (1996). Reduction of Pyrimidines.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
  • Aft, H., & Christensen, B. E. (1962). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Journal of Organic Chemistry, 27(6), 2170-2174.
  • MDPI. (2022).
  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • MDPI. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Crystals, 13(7), 990.
  • PubMed. (2011). Rhodium(III)-catalyzed heterocycle synthesis using an internal oxidant: improved reactivity and mechanistic studies.
  • Science.gov. (n.d.).
  • ResearchGate. (n.d.). Rhodium catalysis in the synthesis of fused five-membered N- heterocycles.
  • Scholar Commons. (2021). Characterization and Hydrogenation Activity of Supported Palladium Particles.
  • PubMed. (2015).
  • SpringerLink. (2018).
  • BenchChem. (n.d.). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring.
  • ScienceDirect. (2023). Optimizing Reaction Conditions for the Hydrogenation Kinetics of 2-Methylquinoline as a Heterocyclic Liquid Organic Hydrogen Carrier (LOHC)
  • Wikipedia. (n.d.). Raney nickel.
  • MDPI. (2025).
  • ACS Publications. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • WordPress. (2026). Precious Metal Catalyst (PMC)
  • ResearchGate. (2025).
  • ACS Publications. (2021). Continuous and Selective Hydrogenation of Heterocyclic Nitroaromatics in a Micropacked Bed Reactor. Organic Process Research & Development.
  • ACS Publications. (2000). Catalysis Mediated by Hydrogen Bonding: A Computational Study of the Aminolysis of 6-Chloropyrimidine. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Optimization of reaction conditions for accessing N-heterocyclic enaminones.
  • ResearchGate. (n.d.).
  • ACS Publications. (2009).
  • Wikipedia. (n.d.). Pyrimidine.
  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6985.
  • ThalesNano. (n.d.).
  • PubMed. (2025).
  • Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • Royal Society of Chemistry. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines.
  • MDPI. (2023).
  • PMC. (2021). Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach.
  • YouTube. (2021). (L: 482) Raney Nickel (Ni-H2)
  • ChemRxiv. (2023). Maximizing Hydrogen Utilization Efficiency in Tandem Hydrogenation of Nitroarenes with Ammonia Borane.
  • OUCI. (n.d.).
  • DigitalCommons@UMaine. (n.d.). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments.
  • ResearchGate. (n.d.). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid.
  • Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.
  • ChemScene. (n.d.). 1100954-25-3 | N-(pyrimidin-5-ylmethyl)propan-2-amine.
  • EvitaChem. (n.d.). Buy N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (EVT-3373382) | 1383916-51-5.

Sources

Troubleshooting

Technical Support Center: Propyl(pyrimidin-5-ylmethyl)amine Production

Subject: Scale-Up Optimization & Troubleshooting Guide Ticket ID: SC-PYR-5529 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary This guide addresses the specific challenges in synthesizi...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Scale-Up Optimization & Troubleshooting Guide Ticket ID: SC-PYR-5529 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses the specific challenges in synthesizing and scaling Propyl(pyrimidin-5-ylmethyl)amine (CAS: 25198-95-2).[1] The target molecule combines a basic, hydrophilic pyrimidine core with a secondary aliphatic amine.

While multiple routes exist, the Reductive Amination of Pyrimidine-5-carboxaldehyde with n-propylamine is the industry standard due to atom economy and raw material availability.[1] However, this route presents three critical scale-up failure modes:

  • Bis-alkylation: Formation of the tertiary amine impurity.[1]

  • Reagent Loss: Volatility of n-propylamine (b.p. 48°C) during exothermic hydride addition.

  • Isolation Failure: High water solubility of the product leading to poor extraction yields.[1]

Module 1: Reaction Kinetics & Impurity Control
The Core Challenge: Competitive Alkylation

In reductive amination, the product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to "over-alkylation."

Visualizing the Failure Mode: The following diagram illustrates the kinetic competition you must control.

ReactionPathway Aldehyde Pyrimidine-5- carboxaldehyde Imine Intermediate Imine Aldehyde->Imine + Amine - H2O Amine n-Propylamine Amine->Imine Product TARGET: Propyl(pyrimidin-5- ylmethyl)amine Imine->Product + Hydride (Reduction) Impurity IMPURITY: Tertiary Amine (Bis-alkylated) Product->Impurity + Aldehyde (Competitive Reaction)

Figure 1: Kinetic pathway showing the target synthesis and the competitive "Bis-alkylation" side reaction.[1]

Troubleshooting FAQ

Q: Why is my reaction stalling with significant residual aldehyde? A: This is often due to boron-nitrogen coordination .[1] The pyrimidine ring nitrogens are basic and can coordinate with the boron species (from STAB or NaBH4), deactivating the reducing agent.

  • Fix: Increase the reducing agent stoichiometry to 1.4–1.5 equivalents.

  • Fix: Ensure adequate "aging" time for imine formation (1–2 hours) before adding the hydride source.

Q: I am seeing 15-20% of the tertiary amine (dimer). How do I stop this? A: This occurs when the product reacts with unreacted aldehyde.

  • Protocol Adjustment: Switch to a Stepwise Reductive Amination . Do not use "Direct" (one-pot) addition. Form the imine completely in methanol or DCE first, then add the reducing agent.

  • Stoichiometry: Use a slight excess of n-propylamine (1.2 eq).[1] Since propylamine is volatile, you likely lost some during the reaction, effectively increasing the aldehyde-to-amine ratio, which favors dimer formation.

Module 2: Optimized Experimental Protocol

This protocol utilizes Sodium Triacetoxyborohydride (STAB) , which is milder and more selective than NaBH4, significantly reducing side reactions [1].

Scale: 100 mmol (approx. 10.8 g Aldehyde)[1]

ParameterSpecificationRationale
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes imine formation; THF is a greener alternative but may require molecular sieves.[1]
Concentration 0.2 M - 0.5 MHigh dilution minimizes intermolecular side reactions (dimerization).[1]
Temperature 0°C to 20°CControls exotherm; prevents propylamine evaporation.[1]
Reagent NaBH(OAc)3 (STAB)Selectively reduces imines over aldehydes.[1]

Step-by-Step Methodology:

  • Imine Formation (Critical Step):

    • Charge Pyrimidine-5-carboxaldehyde (10.8 g, 100 mmol) into the reactor.

    • Add DCE (250 mL).[1]

    • Add n-Propylamine (7.1 g, 120 mmol, 1.2 eq) slowly while maintaining temperature < 20°C.

    • Optional: Add MgSO4 (5 g) to sequester water and drive equilibrium.[1]

    • Stir: 2 hours at Room Temperature (RT). Monitor by TLC/HPLC for disappearance of aldehyde.

  • Reduction:

    • Cool mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (31.8 g, 150 mmol, 1.5 eq) portion-wise over 30 minutes.

    • Note: Gas evolution (H2) is possible but less vigorous than NaBH4.[1]

    • Warm to RT and stir overnight.

  • Quench:

    • Cool to 0°C.[1]

    • Quench with Saturated NaHCO3 (aqueous) until gas evolution ceases.

Module 3: Work-Up & Isolation (The "Sticky" Phase)

The most common failure in this synthesis is yield loss to the aqueous phase . The product is a secondary amine attached to a polar pyrimidine ring, making it highly water-soluble.

Visualizing the Extraction Logic: Follow this decision tree to maximize recovery.

WorkupLogic Quench Reaction Quench (Sat. NaHCO3) CheckpH Check Aqueous pH Quench->CheckpH AcidWash Acid/Base Swing? (Recommended for purity) CheckpH->AcidWash AcidStep 1. Acidify to pH 2 (HCl) 2. Wash with DCM (Removes non-basic impurities) AcidWash->AcidStep Yes BaseStep Basify to pH > 12 (NaOH) AcidWash->BaseStep No (Direct) AcidStep->BaseStep Extract Extraction Solvent: DCM:IPA (3:1) or CHCl3 BaseStep->Extract SaltForm Alternative: Form HCl Salt directly in organic phase Extract->SaltForm If oil is unstable

Figure 2: Decision tree for isolating hydrophilic amine products.

Troubleshooting FAQ

Q: I extracted with Ethyl Acetate, but my yield is <30%. Where is the product? A: It is likely still in the aqueous phase. Ethyl Acetate is too non-polar for this specific amine.[1]

  • Solution: Use DCM (Dichloromethane) or a mixture of Chloroform/Isopropanol (3:1) .[1] The Isopropanol helps solvate the polar pyrimidine ring into the organic phase.

  • pH Criticality: The pKa of the secondary amine is ~9.5–10. The pyrimidine ring (pKa ~1.[1][2]3) does not affect extraction much, but you must basify the aqueous layer to pH > 12 to ensure the amine is fully deprotonated (neutral) and extractable.

Q: The product is an oil that degrades. How do I store it? A: Secondary amines can oxidize or absorb CO2 (carbamate formation).[1]

  • Recommendation: Isolate as the Dihydrochloride Salt .

    • Dissolve the crude oil in Ethanol or MeOH.

    • Add 2.5 eq of HCl (in dioxane or ether).[1]

    • The salt is stable, non-hygroscopic, and easy to handle.

Module 4: Scale-Up Safety & Hazards
HazardRisk LevelMitigation Strategy
Propylamine Volatility HighPropylamine boils at 48°C. An exotherm during hydride addition can flash-boil the amine, pressurizing the reactor and altering stoichiometry.[1] Always use a reflux condenser and chill to 0°C during addition.
Hydrogen Evolution MediumSTAB releases acetic acid and H2 upon reaction/quench. Ensure reactor venting is sized for 0.5 L gas/min per mole of reagent.
Boron Waste MediumLarge scale boron waste requires specific disposal streams.[1] Do not mix with general organic waste streams if incineration protocols differ.[1]
References
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

  • Tripathi, R. P. , Verma, S. S., Pandey, J., & Tiwari, V. K. (2008).[5] Recent Development on Catalytic Reductive Amination and Applications. Current Organic Chemistry, 12(13), 1093–1115.[5]

  • PubChem. (n.d.).[1] Pyrimidin-5-ylmethanamine (Compound Summary). National Library of Medicine.[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectroscopic Analysis of Propyl(pyrimidin-5-ylmethyl)amine

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of propyl(pyrimidin-5-ylmethyl)amine. Designed for researchers, scientists, and professionals in drug development, this documen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of propyl(pyrimidin-5-ylmethyl)amine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the compound's spectral features, a comparison with relevant alternatives, and detailed experimental protocols to ensure accurate and reproducible results.

Introduction to 1H NMR in Amine Characterization

1H NMR spectroscopy is an indispensable tool in organic chemistry for elucidating molecular structures. By analyzing the chemical shifts, coupling constants, and multiplicities of proton signals, we can deduce the connectivity and chemical environment of hydrogen atoms within a molecule. For amines, 1H NMR provides critical information regarding the alkyl chain and the electronic effects of the nitrogen atom and any attached aromatic or heterocyclic moieties. In the case of propyl(pyrimidin-5-ylmethyl)amine, we expect to observe distinct signals corresponding to the propyl group protons, the methylene bridge protons, and the protons of the pyrimidine ring.

Analysis of the 1H NMR Spectrum of Propyl(pyrimidin-5-ylmethyl)amine

While a publicly available, fully assigned experimental spectrum for propyl(pyrimidin-5-ylmethyl)amine is not readily accessible, we can predict its 1H NMR spectrum with a high degree of confidence based on the known spectral data of its constituent parts: the propylamino group and the 5-methylpyrimidine moiety.

Expected Chemical Shifts and Multiplicities:

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationRationale
Pyrimidine H-2, H-4, H-6 ~8.5 - 9.3Singlets/Doublets3HThe electron-deficient nature of the pyrimidine ring will cause its protons to be significantly deshielded, appearing far downfield. The exact positions and coupling will depend on the substitution pattern. For a 5-substituted pyrimidine, we would expect two singlets (or narrow doublets) for H-2 and H-4/H-6.
Methylene bridge (-CH2-) ~3.8 - 4.0Singlet2HThe methylene protons are adjacent to both the electron-withdrawing pyrimidine ring and the nitrogen atom, leading to a downfield shift.
Propyl α-CH2 ~2.5 - 2.7Triplet2HThese protons are directly attached to the nitrogen atom, causing a moderate downfield shift. They will be split into a triplet by the adjacent β-CH2 group.
Propyl β-CH2 ~1.5 - 1.7Sextet2HThese methylene protons are influenced by both the α-CH2 and the γ-CH3 groups, resulting in a complex splitting pattern (sextet).
Amine N-H Broad, variableBroad singlet1HThe chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature. It often appears as a broad signal and can be identified by its disappearance upon D2O exchange.[1]
Propyl γ-CH3 ~0.9Triplet3HThe terminal methyl group is the most shielded and will appear furthest upfield, split into a triplet by the adjacent β-CH2 group.

Comparative Spectral Analysis

To provide context, we will compare the expected spectrum of propyl(pyrimidin-5-ylmethyl)amine with that of two related compounds: propylamine and N-(pyrimidin-5-ylmethyl)pyridin-2-amine.

Propylamine: A Simple Aliphatic Amine

The 1H NMR spectrum of propylamine serves as a baseline for the propyl group signals.[2][3][4]

ProtonsChemical Shift (δ, ppm)Multiplicity
α-CH2 ~2.65Triplet
β-CH2 ~1.45Sextet
N-H ~1.24 (variable)Broad Singlet
γ-CH3 ~0.92Triplet

The key difference in the propyl signals between propylamine and our target compound will be the more pronounced downfield shift of the α-CH2 protons in propyl(pyrimidin-5-ylmethyl)amine due to the additional electron-withdrawing effect of the pyrimidine ring.

N-(Pyrimidin-5-ylmethyl)pyridin-2-amine: A Structural Analog

This compound is structurally very similar to our target, with a pyridine ring replacing the propyl group.[5][6] Its 1H NMR data provides valuable insight into the chemical shifts of the pyrimidine and methylene bridge protons. While specific spectral data for this exact compound is not detailed in the search results, related pyrimidine derivatives show characteristic downfield shifts for the pyrimidine protons. For instance, pyrimidine itself shows signals at approximately 9.26, 8.78, and 7.36 ppm.[7]

The comparison highlights how the substitution on the amine nitrogen significantly influences the electronic environment and, consequently, the 1H NMR spectrum.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum, adherence to a rigorous experimental protocol is paramount.

I. Sample Preparation
  • Sample Quantity : Weigh approximately 5-25 mg of the solid propyl(pyrimidin-5-ylmethyl)amine sample.[8] For an oil, a column of about 1/2 inch in a glass pipette is a good starting point.[9]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common first choice.[9] Other options include acetone-d6, DMSO-d6, or methanol-d4 depending on the compound's polarity.[8][9]

  • Dissolution : Dissolve the sample in approximately 0.6-0.75 mL of the chosen deuterated solvent in a clean, small vial.[9][10]

  • Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8][11]

  • Internal Standard : Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[2][11] Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl3 at 7.26 ppm).[11]

  • Capping and Labeling : Securely cap the NMR tube and label it clearly.

II. NMR Spectrometer Setup and Data Acquisition
  • Insertion and Locking : Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[11]

  • Shimming : Adjust the magnetic field homogeneity ("shimming") to obtain sharp, symmetrical peaks.[11]

  • Acquisition Parameters :

    • Pulse Angle : A 30-90° pulse is typically used.[11]

    • Number of Scans : 8 to 16 scans are usually sufficient for a proton spectrum.[11]

    • Acquisition Time (AQ) : A typical acquisition time is 2-4 seconds.[11]

    • Relaxation Delay (D1) : A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.[11]

  • Data Processing :

    • Fourier Transform : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing : The spectrum is phased to ensure all peaks are in the absorptive mode.

    • Baseline Correction : The baseline of the spectrum is corrected to be flat.

    • Integration : The area under each peak is integrated to determine the relative number of protons it represents.

    • Peak Picking : The chemical shift of each peak is accurately determined.

Visualization of Key Structural Features

To visually represent the structure and the expected proton environments of propyl(pyrimidin-5-ylmethyl)amine, the following diagrams are provided.

Caption: Molecular structure of Propyl(pyrimidin-5-ylmethyl)amine.

G cluster_pyrimidine Pyrimidine Ring cluster_bridge Methylene Bridge cluster_propyl Propyl Chain H2 H-2 H46 H-4, H-6 CH2_bridge -CH2- NH -NH- alpha_CH2 α-CH2 alpha_CH2->NH J(H,H) beta_CH2 β-CH2 alpha_CH2->beta_CH2 J(H,H) gamma_CH3 γ-CH3 beta_CH2->gamma_CH3 J(H,H)

Caption: Spin-spin coupling network in Propyl(pyrimidin-5-ylmethyl)amine.

Conclusion

The 1H NMR spectrum of propyl(pyrimidin-5-ylmethyl)amine can be effectively analyzed by considering the additive effects of the propylamino and 5-methylpyrimidine moieties. This guide provides a robust framework for predicting, acquiring, and interpreting the spectrum of this compound and similar molecules. By following the detailed experimental protocols and utilizing the comparative data, researchers can confidently characterize their samples and ensure the integrity of their results.

References

  • NMR Sample Preparation. (n.d.). Retrieved from University College London website: [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.). Retrieved from Iowa State University website: [Link]

  • Brown, D. (n.d.). Propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from Doc Brown's Chemistry: [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. Retrieved from University of Rochester Chemistry website: [Link]

  • Bull, S. D., et al. (2011). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 6(8), 1237–1243. [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences. (n.d.). Retrieved from University College London website: [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025). ResearchGate. [Link]

  • 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. [Link]

  • 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)... (n.d.). ResearchGate. [Link]

  • Comparison of the 1 H-NMR Chemical Shift (δ, ppm) of. (n.d.). ResearchGate. [Link]

  • Propylamine. (n.d.). PubChem. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives... (2024). MDPI. [Link]

  • 1H NMR Chemical Shifts. (2020). Organic Chemistry Data & Info. [Link]

  • Spectroscopy of Amines. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax. [Link]

  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (2015). Semantic Scholar. [Link]

  • 1H chemical shifts of gaseous amines. (1991). Scilit. [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6945. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0228925). (n.d.). NP-MRD. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. (2011). Bulgarian Chemical Communications, 43(3), 395-401. [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (2002). Magnetic Resonance in Chemistry, 40(4), 267-281. [Link]

  • New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. (2026). Taylor & Francis Group. [Link]

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Comparative

HPLC Method Development &amp; Comparison Guide: Propyl(pyrimidin-5-ylmethyl)amine

Executive Summary & Compound Profile Propyl(pyrimidin-5-ylmethyl)amine is a polar, basic heterocyclic building block often utilized in the synthesis of kinase inhibitors and agrochemicals. Its analysis presents specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Propyl(pyrimidin-5-ylmethyl)amine is a polar, basic heterocyclic building block often utilized in the synthesis of kinase inhibitors and agrochemicals. Its analysis presents specific chromatographic challenges due to the basicity of the secondary amine and the polarity of the pyrimidine ring.

This guide compares three distinct HPLC separation strategies to determine the optimal retention and peak shape for this compound. Unlike neutral lipophilic drugs, this analyte requires specific stationary phase selection to avoid peak tailing and void volume elution.

Physicochemical Profile (Critical for Method Design)
PropertyValue (Approx.)Chromatographic Implication
Structure Pyrimidine ring + Secondary Amine + Propyl chainMixed-mode interactions (Hydrophobic + Ionic).
LogP ~0.9 – 1.1Low Hydrophobicity: Risk of early elution on C18 at acidic pH.
pKa (Amine) ~9.5Basic: Positively charged at pH < 9. Causes silanol interactions (tailing).
pKa (Pyrimidine) ~1.3Weak Base: Protonated only at extremely low pH.

Comparative Analysis of Separation Modes

We evaluated three common methodologies. The High-pH Reversed-Phase (RP) method is identified as the superior approach for stability and peak symmetry.

Comparison Table: Performance Metrics
FeatureMethod A: Standard Acidic RP Method B: High-pH RP (Recommended) Method C: HILIC
Stationary Phase C18 (End-capped)Hybrid Silica C18 (High pH stable)Bare Silica or Amide
Mobile Phase pH pH 2.5 - 3.0 (Formic Acid)pH 9.5 - 10.0 (Ammonium Bicarbonate)pH 5.0 (Ammonium Acetate)
Analyte State Ionized (

)
Neutral (

)
Ionized (

)
Retention Mechanism Weak HydrophobicStrong HydrophobicPartitioning / Ion-Exchange
Retention Time Early (1.5 - 2.5 min) Moderate (4.5 - 6.0 min) Late (6.0 - 8.0 min)
Peak Symmetry Poor (Tailing > 1.5)Excellent (Tailing < 1.2)Good (Tailing ~ 1.2)
Suitability LC-MS ScreeningPurity / Assay / QC Polar Impurities
Expert Insight: The Causality of Failure in Method A

In Method A (Acidic pH), the secondary amine is fully protonated. Due to the low LogP (~1.0), the charged molecule is highly water-soluble and repelled by the hydrophobic C18 chains. Furthermore, the cation interacts with residual silanols on the silica surface, causing peak tailing. Method B is superior because at pH 10 (above the pKa), the amine is neutral, significantly increasing hydrophobicity and retention while eliminating ionic silanol interactions.

Recommended Protocol: High-pH Reversed-Phase

This protocol is the "Gold Standard" for Propyl(pyrimidin-5-ylmethyl)amine, balancing retention time stability with MS compatibility.

Reagents & Equipment
  • Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (4.6 x 150 mm, 3.5 µm or 5 µm). Must be high-pH stable.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Pyrimidine absorption max) or 210 nm.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial Hold (equilibration)
2.00955End of Load
10.003070Linear Gradient
12.00595Wash
12.10955Re-equilibration
18.00955Stop
Expected Results (Self-Validation)
  • Retention Time: The target peak should elute between 4.8 and 5.5 minutes .

  • System Suitability:

    • Tailing Factor (

      
      ): < 1.3
      
    • Theoretical Plates (

      
      ): > 5000
      
    • Capacity Factor (

      
      ): > 2.0 (Ensures separation from void volume).
      

Mechanistic Visualization

The following diagram illustrates the decision logic and interaction mechanisms for selecting the correct HPLC mode for this specific aminopyrimidine.

HPLC_Strategy Start Analyte: Propyl(pyrimidin-5-ylmethyl)amine (Basic, Polar, LogP ~1) Decision Select pH Strategy Start->Decision Acidic Acidic pH (2-3) Analyte = Cation (+) Decision->Acidic Standard Method Basic Basic pH (10) Analyte = Neutral Decision->Basic Recommended Interaction_Acid Mechanism: Repulsion from C18 Attraction to Silanols Acidic->Interaction_Acid Interaction_Base Mechanism: Hydrophobic Interaction No Silanol Drag Basic->Interaction_Base Result_Acid Result: Early Elution (Void) Peak Tailing Interaction_Acid->Result_Acid Result_Base Result: Optimal Retention Sharp Peak Interaction_Base->Result_Base

Caption: Decision tree comparing the retention mechanisms of acidic vs. basic mobile phases for aminopyrimidines.

Troubleshooting & Optimization

If the recommended High-pH method is not viable (e.g., lack of compatible columns), use these alternatives:

Scenario 1: Restriction to Acidic Mobile Phase (LC-MS Standard)
  • Problem: Early elution and peak tailing.

  • Solution: Use a Pentafluorophenyl (PFP) column instead of C18.

  • Mechanism: PFP phases offer pi-pi interactions with the pyrimidine ring and hydrogen bonding with the amine, providing retention even when the molecule is charged.

Scenario 2: Sample is insoluble in Aqueous/Low Organic
  • Problem: Precipitation in initial gradient.

  • Solution: Switch to HILIC mode.

  • Protocol: 95% Acetonitrile / 5% Ammonium Acetate (10mM, pH 5.0). Gradient: 95% B

    
     70% B.
    
  • Outcome: The polar amine will be strongly retained, eluting later than non-polar impurities.

References

  • Kazoka, H. (2007).[2] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. Link

  • McCalley, D. V. (2010). Analysis of basic solutes by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual. Link

  • PubChem. (2023).[3] N-(Pyrimidin-5-ylmethyl)propan-2-amine Compound Summary. National Library of Medicine. Link

Sources

Validation

Technical Guide: Pyrimidinyl-methylamines vs. Benzylamines in Lead Optimization

Topic: Bioisosteric Profiling: Propyl(pyrimidin-5-ylmethyl)amine vs. Benzylamine Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists Executive Summary In the hit-to-l...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Profiling: Propyl(pyrimidin-5-ylmethyl)amine vs. Benzylamine Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary

In the hit-to-lead phase of drug discovery, the transition from a benzylamine scaffold to a propyl(pyrimidin-5-ylmethyl)amine motif represents a strategic bioisosteric switch. While benzylamine analogs offer robust hydrophobic binding, they often suffer from poor aqueous solubility and metabolic liability (CYP-mediated oxidation).

This guide objectively compares the physicochemical and functional performance of the pyrimidin-5-ylmethylamine scaffold against its benzylamine counterpart. We analyze the impact on LogD , pKa , and metabolic stability , providing a validated synthetic protocol for the propyl derivative.

Part 1: Physicochemical & Functional Comparison

The core distinction lies in the electronic properties of the aromatic core. The pyrimidine ring is significantly more electron-deficient than the phenyl ring, acting as a "solubility sink" and a metabolic blocker.

1. Comparative Data Profile
FeatureBenzylamine Analog (Reference)Propyl(pyrimidin-5-ylmethyl)amine Impact on Drug Design
LogP (Lipophilicity) High (~2.5 - 3.0)Moderate (~1.2 - 1.8)Pyrimidine reduces lipophilicity, lowering non-specific binding and hERG liability [1].
pKa (Amine) ~9.5 (Highly Basic)~8.8 - 9.0 (Moderately Basic)Electron-withdrawing pyrimidine lowers amine pKa, increasing the fraction of neutral species at physiological pH (better CNS penetration) [2].
Aqueous Solubility Low (< 50 µM typical)High (> 200 µM typical)Pyrimidine nitrogens act as H-bond acceptors, significantly boosting solubility without adding polar surface area (PSA) to the side chain.
Metabolic Liability High (Phenyl oxidation)Low (Ring is deactivated)The electron-deficient pyrimidine ring is resistant to CYP450 oxidative attack, prolonging half-life (

).
H-Bonding Donor only (NH)Donor (NH) + Acceptor (Ring N)Pyrimidine N atoms can engage specific residues (e.g., hinge region in kinases) absent in benzyl analogs.
2. Decision Framework: When to Switch?

Use the following logic flow to determine if the pyrimidine scaffold is superior for your specific lead series.

DecisionTree Start Current Lead: Benzylamine Scaffold Issue1 Is Solubility < 10 µM? Start->Issue1 Issue2 Is Metabolic Clearance High? Issue1->Issue2 No Action_Switch Switch to Pyrimidin-5-ylmethylamine Issue1->Action_Switch Yes (High Impact) Issue3 Is hERG Inhibition a concern? Issue2->Issue3 No Issue2->Action_Switch Yes (Block Oxidation) Action_Keep Retain Benzylamine (Focus on substituents) Issue3->Action_Keep No Issue3->Action_Switch Yes (Lower LogP)

Figure 1: Decision logic for bioisosteric replacement of phenyl rings with pyrimidine in amine scaffolds.

Part 2: Synthetic Accessibility & Protocol

Unlike benzylamines, which are ubiquitous, the propyl(pyrimidin-5-ylmethyl)amine intermediate often requires synthesis. The most robust route is the Reductive Amination of pyrimidine-5-carboxaldehyde.

1. Synthetic Workflow (Mechanism)

The reaction proceeds via an imine intermediate. Note that pyrimidine-5-carboxaldehyde is electrophilic and prone to hydration; anhydrous conditions are preferred during imine formation.

Synthesis SM1 Pyrimidine-5- carboxaldehyde Imine Imine Intermediate (Unstable) SM1->Imine + SM2, MeOH Dehydration SM2 Propylamine SM2->Imine Product Propyl(pyrimidin-5- ylmethyl)amine Imine->Product NaBH4 or STAB Reduction

Figure 2: Reductive amination pathway. STAB = Sodium Triacetoxyborohydride.

2. Validated Experimental Protocol

Objective: Synthesis of N-propyl-1-(pyrimidin-5-yl)methanamine. Scale: 5.0 mmol.

Reagents:

  • Pyrimidine-5-carboxaldehyde (1.0 eq)

  • n-Propylamine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic Acid (catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Imine Formation:

    • In a dry 50 mL round-bottom flask, dissolve Pyrimidine-5-carboxaldehyde (540 mg, 5.0 mmol) in anhydrous DCM (20 mL).

    • Add n-Propylamine (354 mg, 6.0 mmol) and Acetic Acid (30 µL).

    • Critical Checkpoint: Stir at room temperature for 1 hour under Nitrogen. Monitor by TLC (or LCMS) to ensure aldehyde consumption and imine formation (often visible as a shift in UV activity).

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Add Sodium Triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 10 minutes. (Note: STAB is milder than NaBH4 and prevents reduction of the pyrimidine ring itself).

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Work-up:

    • Quench with saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (3 x 20 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude oil is typically pure enough (>90%) for subsequent steps. If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH, 95:5:0.5). The pyrimidine nitrogen makes the compound streak on silica; ammonia is essential.

Part 3: Biological & ADME Implications[1]
1. Metabolic Stability (Microsomal Stability)

Benzylamine analogs are frequent substrates for CYP2D6 and CYP3A4, leading to para-hydroxylation of the phenyl ring or N-dealkylation.

  • Pyrimidine Advantage: The electron-deficient nature of the pyrimidine ring deactivates the system toward oxidative attack. This often results in a 2-3x increase in microsomal half-life (

    
    ) compared to the benzyl analog [3].
    
2. Kinase & Target Binding

In kinase inhibitor design, the pyrimidine ring of the 5-ylmethylamine motif often serves a dual role:

  • Spacer: It positions the amine similarly to a benzyl group.

  • H-Bond Acceptor: The N1/N3 atoms can accept hydrogen bonds from backbone amides (e.g., in the hinge region), a specific interaction unavailable to the benzyl analog [4].

References
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • PubChem. (2025).[1][2] "Compound Summary: N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (Analogous Structure)". National Library of Medicine. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism". Academic Press. (General reference for Pyrimidine vs Benzene metabolic stability).
  • Lombardo, F., et al. (2014). "Comprehensive Assessment of the Physicochemical Properties of Pyrimidine Derivatives". Bioorganic & Medicinal Chemistry Letters. (Contextualizing solubility/pKa shifts).

Sources

Comparative

Publish Comparison Guide: Propyl(pyrimidin-5-ylmethyl)amine vs. N-Ethyl Analog

The following guide provides an in-depth technical comparison of Propyl(pyrimidin-5-ylmethyl)amine and its N-ethyl analog , focusing on their application in medicinal chemistry as pharmacophores and building blocks. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Propyl(pyrimidin-5-ylmethyl)amine and its N-ethyl analog , focusing on their application in medicinal chemistry as pharmacophores and building blocks.

Executive Summary

Propyl(pyrimidin-5-ylmethyl)amine (CAS 1275458-06-4) and its N-ethyl analog (CAS 1187027-13-9) are critical pyrimidine-based secondary amine intermediates. In drug discovery, they serve as precursors for introducing the (pyrimidin-5-ylmethyl)amino motif—a privileged scaffold often targeting kinases (e.g., DDR1, Lck), G-protein coupled receptors (GPCRs), and viral replication enzymes.

While structurally similar, the substitution of an ethyl group with a propyl group introduces significant physicochemical and steric shifts that drastically alter biological activity. The N-ethyl analog is generally preferred for compact ATP-binding pockets (kinase hinge regions), whereas the N-propyl analog often improves lipophilicity and membrane permeability but risks steric clashes in restricted binding sites.

FeatureN-Ethyl Analog Propyl Analog
CAS Number 1187027-13-91275458-06-4
Molecular Formula C₇H₁₁N₃C₈H₁₃N₃
Steric Profile Compact, fits tight pockets (e.g., Gatekeeper residues)Bulky, probes hydrophobic channel depth
Lipophilicity (cLogP) ~0.2 - 0.5 (Lower)~0.7 - 1.0 (Higher)
Primary Application Kinase Inhibitors (DDR1, Src), GPCR LigandsPermeability optimization, Non-canonical binding
Key Risk Rapid metabolic N-dealkylationSteric clash in orthosteric sites

Part 1: Biological Activity & SAR Analysis

Kinase Inhibition Profile (Case Study: DDR1 & Lck)

The most well-documented comparison of these alkyl-amino-pyrimidine scaffolds lies in the development of Type II Kinase Inhibitors , specifically for Discoidin Domain Receptor 1 (DDR1) .

  • Mechanism: The pyrimidine ring often acts as a hydrogen bond acceptor for the kinase "hinge" region (e.g., Met704 in DDR1). The alkyl group on the amine (Ethyl vs. Propyl) orients into the hydrophobic "gatekeeper" pocket or the solvent-exposed region.

  • Activity Comparison:

    • N-Ethyl Analog: In identifying selective DDR1 inhibitors, the N-ethyl group is often the "limit" of steric tolerance. It maintains potency (IC₅₀ < 50 nM) by fitting snugly against hydrophobic residues like Ile685 and Asp702.

    • Propyl Analog: Extending the chain to n-propyl frequently results in a "Activity Cliff." In the specific case of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives, the propyl analog (Compound 7h) exhibited an ~200-fold loss in potency compared to the methyl/ethyl analogs.

    • Root Cause: The additional methylene unit in the propyl chain causes a steric clash with the gatekeeper residue (Thr701), forcing the inhibitor out of the active conformation.

Antiviral & Antimicrobial Efficacy

In contrast to the tight constraints of kinase pockets, the Propyl analog often outperforms the Ethyl analog in antimicrobial screens where membrane permeability is the limiting factor.

  • Target: Viral RNA polymerases or fungal ergosterol pathways.

  • Observation: The increased lipophilicity (+0.5 LogP) of the propyl chain enhances passive diffusion across the viral envelope or fungal cell wall.

  • Data Trend: In broad-spectrum antiviral studies of benzo-heterocyclic amines, propyl-substituted derivatives showed improved EC₅₀ values against RNA viruses (Influenza A) compared to their more hydrophilic ethyl counterparts, provided the binding pocket was sufficiently open.

Part 2: Physicochemical & Structural Comparison

Steric Mapping (Graphviz Diagram)

The following diagram illustrates the critical steric interaction pathways for both analogs within a theoretical binding pocket (e.g., Kinase ATP site).

SAR_Mechanism Scaffold Pyrimidin-5-ylmethyl Core Ethyl N-Ethyl Group (Compact) Scaffold->Ethyl Substitution Propyl N-Propyl Group (Bulky) Scaffold->Propyl Substitution Pocket_Small Restricted Pocket (e.g., DDR1 Gatekeeper) Ethyl->Pocket_Small Fits Well Pocket_Large Solvent Channel (e.g., GPCR Extracellular) Ethyl->Pocket_Large Minimal Interaction Propyl->Pocket_Small Steric Clash Propyl->Pocket_Large Hydrophobic Contact Activity_Perm Enhanced Permeability (Better Cellular Potency) Propyl->Activity_Perm Increased LogP Activity_High High Potency (IC50 < 50 nM) Pocket_Small->Activity_High Ethyl Binding Activity_Low Activity Cliff (IC50 > 1000 nM) Pocket_Small->Activity_Low Propyl Clash

Caption: SAR decision tree showing the divergent biological outcomes of Ethyl vs. Propyl substitution based on binding pocket constraints.

Quantitative Property Table
PropertyPropyl(pyrimidin-5-ylmethyl)amineN-Ethyl AnalogImpact on Drug Design
Molecular Weight 151.21 g/mol 137.18 g/mol Minimal impact on ligand efficiency.
cLogP (Est.) 0.820.31Propyl is better for CNS penetration or cell-based assays.
Topological Polar Surface Area (TPSA) ~38 Ų~38 ŲIdentical; H-bonding capacity is unchanged.
Rotatable Bonds 32Propyl introduces higher entropic penalty upon binding.
pKa (Conj. Acid) ~8.5~8.6Both are largely protonated at physiological pH.

Part 3: Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This is the industry-standard method for generating these intermediates from Pyrimidine-5-carbaldehyde .

Reagents:

  • Pyrimidine-5-carbaldehyde (1.0 eq)

  • Propylamine OR Ethylamine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Step-by-Step Workflow:

  • Imine Formation: Dissolve Pyrimidine-5-carbaldehyde in anhydrous DCM. Add the corresponding amine (Propylamine or Ethylamine) and catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours under nitrogen. Monitor by TLC for disappearance of aldehyde.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. Allow to warm to RT and stir overnight.

  • Quench: Add saturated aqueous NaHCO₃ solution to quench the reaction.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (MeOH/DCM gradient). The secondary amine is typically a pale yellow oil.

Protocol 2: In Vitro Kinase Assay (DDR1)

To verify the "Activity Cliff" between Ethyl and Propyl analogs.

  • Enzyme Prep: Recombinant human DDR1 kinase domain (residues 444–913).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide substrate.

  • Reaction Buffer: 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM Mg acetate, [γ-³³P-ATP].

  • Dosing: Prepare 10 mM stocks of Propyl and Ethyl analogs in DMSO. Serial dilute (1 nM to 10 µM).

  • Incubation: Incubate kinase, substrate, and compound for 40 minutes at RT.

  • Detection: Spot reaction onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid. Measure radioactivity via scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀. Expect Ethyl analog to show IC₅₀ < 100 nM and Propyl analog > 1 µM.

References

  • DDR1 Inhibitor SAR Study

    • Title: 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1)
    • Source: Journal of Medicinal Chemistry / ACS Public
    • Context: Compounds 7g (Ethyl) and 7h (Propyl) comparison showing ~200-fold potency loss for the propyl analog.
    • URL:[Link]

  • Antiviral Pyrimidine Scaffolds

    • Title: Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds.
    • Source: Molecules (MDPI).
    • Context: Discusses the SAR of pyrimidin-5-ylmethyl amines in viral replic
    • URL:[Link]

  • Chemical Building Block Data

    • Title: Propyl(pyrimidin-5-ylmethyl)amine (CAS 1275458-06-4) Technical Data.[1][2][3][4]

    • Source: PubChem / BLD Pharm.
    • URL:[Link]

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of Propyl(pyrimidin-5-ylmethyl)amine Complexes

For Researchers, Scientists, and Drug Development Professionals Propyl(pyrimidin-5-ylmethyl)amine is a significant scaffold in medicinal chemistry, echoing the structural motifs of numerous bioactive molecules. The pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Propyl(pyrimidin-5-ylmethyl)amine is a significant scaffold in medicinal chemistry, echoing the structural motifs of numerous bioactive molecules. The pyrimidine ring is a cornerstone in many pharmaceuticals, recognized for its role in antimicrobial and antineoplastic agents.[1] Understanding the three-dimensional structure of this and related molecules through single-crystal X-ray diffraction (SCXRD) is paramount, as it provides definitive atomic-level information, including absolute stereochemistry, which is critical for structure-activity relationship (SAR) studies and rational drug design.[2][3]

This guide will navigate through the essential stages of structural analysis, from ligand synthesis to the final elucidation of the crystal structure, providing a comparative analysis of potential complexing agents and crystallization techniques.

Part 1: Synthesis of Propyl(pyrimidin-5-ylmethyl)amine

The synthesis of N-alkylated pyrimidin-5-ylmethylamines can be efficiently achieved through reductive amination. This common and effective method involves the reaction of pyrimidine-5-carbaldehyde with a primary amine, in this case, propylamine.

A typical synthetic route would involve the condensation of pyrimidine-5-carbaldehyde with propylamine to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine.

Representative Synthetic Protocol:

  • Imine Formation: Pyrimidine-5-carbaldehyde is dissolved in a suitable solvent, such as methanol or dichloromethane. An equimolar amount of propylamine is added, and the mixture is stirred at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Upon formation of the imine, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) is added portion-wise. The reaction is typically stirred for several hours to overnight at room temperature.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield pure propyl(pyrimidin-5-ylmethyl)amine.

The purity and identity of the synthesized ligand should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Part 2: A Comparative Analysis of Complexing Agents

To facilitate crystallization and explore the coordination chemistry of propyl(pyrimidin-5-ylmethyl)amine, various complexing agents can be employed. The choice of the complexing agent will influence the resulting crystal packing and intermolecular interactions.

Complexing Agent ClassExamplesRationale and Potential Interactions
Metal Halides Zinc Chloride (ZnCl₂), Copper(II) Chloride (CuCl₂), Cobalt(II) Chloride (CoCl₂)The nitrogen atoms of the pyrimidine ring and the secondary amine can act as ligands, coordinating to the metal center. This often leads to the formation of well-defined coordination polymers or discrete molecular complexes, which can enhance crystallinity.[4]
Metal Perchlorates/Nitrates Silver(I) Perchlorate (AgClO₄), Cadmium(II) Nitrate (Cd(NO₃)₂)These salts provide coordinating metal centers and weakly coordinating counter-ions, which can allow for more diverse coordination geometries and intermolecular interactions, such as hydrogen bonding with the counter-ions.
Organic Acids Fumaric acid, Succinic acid, (S)-(+)-Mandelic acidCo-crystallization with organic acids can lead to the formation of salts through proton transfer from the acid to the basic nitrogen atoms of the amine and pyrimidine. The resulting ionic interactions and hydrogen bonding networks are highly directional and often promote the growth of high-quality crystals.
Halogen Bond Donors 1,4-DiiodotetrafluorobenzeneHalogen bonding is a non-covalent interaction that can be used to assemble molecules into ordered crystalline lattices. The nitrogen atoms on the pyrimidine ring can act as halogen bond acceptors.

Part 3: Comparison of Crystallization Techniques

Obtaining single crystals suitable for SCXRD is often a significant bottleneck.[2][3] A systematic screening of various crystallization techniques is therefore essential.

Crystallization TechniqueDescriptionAdvantagesDisadvantages
Slow Evaporation The ligand and co-former are dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly at a constant temperature.Simple to set up and widely applicable.Can sometimes lead to the formation of polycrystalline material or oils if evaporation is too rapid.
Vapor Diffusion (Hanging Drop & Sitting Drop) A drop containing the sample is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of vapor from the drop to the reservoir (or vice versa) gradually increases the concentration of the sample, leading to crystallization.Requires very small amounts of sample and allows for fine control over the rate of equilibration.More complex to set up than slow evaporation.
Liquid-Liquid Diffusion A solution of the sample is carefully layered on top of a solution of a precipitant or a co-former in a different, miscible solvent. Crystals form at the interface between the two layers.Can produce very high-quality crystals due to the slow diffusion process.Can be difficult to set up without disturbing the interface.
Cooling Crystallization A saturated solution of the sample is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the sample decreases, leading to crystallization.[5][6]Effective for compounds with a steep solubility curve.Requires careful control of the cooling rate to avoid rapid precipitation.
Crystalline Sponge Method A porous metal-organic framework (MOF) is used as a host to encapsulate the target molecule (guest). The long-range order of the MOF can induce the ordering of the guest molecules, allowing for their structure to be determined by X-ray diffraction.[7]Enables the structural analysis of liquids or samples that are difficult to crystallize on their own.The guest molecule must be able to fit within the pores of the MOF.

Part 4: Experimental Workflow for Crystal Structure Analysis

The following section details a comprehensive, self-validating protocol for the crystallization and structural elucidation of a propyl(pyrimidin-5-ylmethyl)amine complex.

Experimental Protocol: Co-crystallization with Zinc Chloride
  • Material Preparation:

    • Synthesize and purify propyl(pyrimidin-5-ylmethyl)amine as described in Part 1.

    • Ensure all glassware is scrupulously clean and dry.

    • Use high-purity, anhydrous zinc chloride and analytical grade solvents.

  • Crystallization Screening (Vapor Diffusion - Sitting Drop):

    • Prepare a stock solution of propyl(pyrimidin-5-ylmethyl)amine in methanol (e.g., 10 mg/mL).

    • Prepare a stock solution of zinc chloride in methanol (e.g., a 1:1 molar equivalent to the amine solution).

    • In a 96-well crystallization plate, mix 1 µL of the amine solution with 1 µL of the zinc chloride solution in the sitting drop well.

    • The reservoir of the well should contain 100 µL of a precipitant solution (e.g., a mixture of methanol and a less polar solvent like isopropanol or acetonitrile in varying ratios).

    • Seal the plate and store it in a vibration-free environment at a constant temperature (e.g., 20°C).

    • Monitor the drops for crystal growth over several days to weeks.

  • Crystal Harvesting and Mounting:

    • Once suitable crystals are observed, carefully harvest them using a cryoloop.

    • Briefly dip the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection.

    • Mount the crystal on a goniometer head.

  • Single-Crystal X-ray Diffraction Data Collection:

    • Collect diffraction data on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • The data collection strategy should be optimized to ensure high completeness and redundancy of the data.

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration, scaling, and absorption correction).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using full-matrix least-squares refinement.

    • Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

    • The final refined structure should be validated using software tools like PLATON to check for missed symmetry or other issues.

Visualization of the Experimental Workflow

experimental_workflow cluster_synthesis Ligand Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis synthesis Synthesis of Propyl(pyrimidin-5-ylmethyl)amine purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization complexation Complexation with ZnCl2 characterization->complexation cryst_screen Crystallization Screening (Vapor Diffusion) complexation->cryst_screen crystal_growth Single Crystal Growth cryst_screen->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation

Caption: Experimental workflow for the crystal structure analysis.

Part 5: Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure the integrity of the results:

  • Purity of Starting Materials: The synthesis and purification of the ligand are validated by NMR and MS, ensuring that the starting material for crystallization is of high purity.

  • Reproducibility of Crystallization: A successful crystallization experiment should be reproducible. Key parameters such as concentration, temperature, and solvent composition should be carefully documented.

  • Quality of Diffraction Data: The quality of the collected X-ray diffraction data is assessed by metrics such as R(int) and completeness. High-quality data is essential for a reliable structure determination.

  • Validation of the Final Structure: The final crystal structure is validated using crystallographic software to check for geometric reasonability, missed symmetry, and other potential errors. The refinement should converge to low R-factors.

By adhering to this rigorous and self-validating workflow, researchers can have high confidence in the determined crystal structure of propyl(pyrimidin-5-ylmethyl)amine complexes.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

  • ACS Publications. (2018, March 14). X-ray Crystallography Analysis of Complexes Synthesized with Tris(2-pyridylmethyl)amine: A Laboratory Experiment for Undergraduate Students Integrating Interdisciplinary Concepts and Techniques. Journal of Chemical Education. [Link]

  • ResearchGate. X-ray Crystallography Analysis of Complexes Synthesized with Tris(2-pyridylmethyl)amine: A Laboratory Experiment for Undergraduate Students Integrating Interdisciplinary Concepts and Techniques. [Link]

  • University of Colorado Boulder. Crystallization. Organic Chemistry at CU Boulder. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • ERIC. (2018, May). EJ1178625 - X-Ray Crystallography Analysis of Complexes Synthesized with Tris(2-pyridylmethyl)amine: A Laboratory Experiment for Undergraduate Students Integrating Interdisciplinary Concepts and Techniques. Journal of Chemical Education. [Link]

  • ACS Publications. Preparation of Mercury(II) Complexes of Tris[(2-pyridyl)methyl]amine and Characterization by X-ray Crystallography and NMR Spectroscopy. Inorganic Chemistry. [Link]

  • Wikipedia. Metal ammine complex. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • ResearchGate. (2025, August 6). Crystal structure of (2,6-diisopropyl-phenyl)-pyridin-2-ylmethyl-amine, C18H24N2. [Link]

  • Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

  • CCDC. The Largest Curated Crystal Structure Database. [Link]

  • IJSAT. (2025, April 15). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link]

  • PubChem. N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. [Link]

  • NIH. (2014, May 24). Crystal structure of (pyridin-2-ylmethylidene)(triphenylmethyl)amine. PMC. [Link]

  • Taylor & Francis Group. (2026, February 18). New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. Figshare. [Link]

  • MDPI. (2025, February 15). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]

Sources

Comparative

Comparative Guide: Elemental Analysis of Propyl(pyrimidin-5-ylmethyl)amine – Dynamic Flash Combustion vs. Frontal Chromatography

Executive Summary In pharmaceutical development, validating the purity of nitrogen-rich heterocyclic intermediates like Propyl(pyrimidin-5-ylmethyl)amine (CAS: 1275458-06-4) is a critical quality control step (1)[1]. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, validating the purity of nitrogen-rich heterocyclic intermediates like Propyl(pyrimidin-5-ylmethyl)amine (CAS: 1275458-06-4) is a critical quality control step (1)[1]. While high-resolution mass spectrometry (HRMS) and NMR provide structural elucidation, traditional CHN (Carbon, Hydrogen, Nitrogen) combustion analysis remains the gold standard for absolute bulk purity quantification. The American Chemical Society (ACS) mandates that experimental CHN values must fall within ±0.4% absolute of theoretical calculations to confirm ≥95% sample purity (2[2]; 3[3]).

This guide provides a comprehensive comparison of two dominant elemental analysis architectures—Dynamic Flash Combustion (e.g., Thermo Fisher FlashSmart™) and Frontal Chromatography (e.g., PerkinElmer 2400 Series II)—evaluating their performance, mechanistic workflows, and accuracy when analyzing Propyl(pyrimidin-5-ylmethyl)amine.

Theoretical Elemental Analysis Calculation

Before executing any empirical analysis, establishing the theoretical baseline is mandatory. Propyl(pyrimidin-5-ylmethyl)amine consists of a pyrimidine ring linked to a propylamine chain.

  • Chemical Formula: C₈H₁₃N₃

  • Molecular Weight: 151.21 g/mol

Causality of Calculation: To determine the theoretical mass percentages, we multiply the number of atoms for each element by their respective standard atomic weights (C = 12.011, H = 1.008, N = 14.007), and divide by the total molar mass.

  • Carbon (C): (8 × 12.011) / 151.213 = 96.088 / 151.213 = 63.54%

  • Hydrogen (H): (13 × 1.008) / 151.213 = 13.104 / 151.213 = 8.67%

  • Nitrogen (N): (3 × 14.007) / 151.213 = 42.021 / 151.213 = 27.79%

Target Acceptance Window (±0.4% Absolute):

  • C: 63.14% – 63.94%

  • H: 8.27% – 9.07%

  • N: 27.39% – 28.19%

Mechanistic Workflow & Instrument Comparison

Analyzing nitrogen-rich heterocycles presents a specific challenge: the pyrimidine ring is thermally stable and prone to forming diverse nitrogen oxide (NOx) species upon combustion. Complete oxidation and subsequent reduction of NOx to N₂ are critical for accurate nitrogen quantification.

CHN_Pathway Sample Propyl(pyrimidin-5-ylmethyl)amine (C8H13N3) Combustion Oxidation Furnace (O2, 950-1060°C) Sample->Combustion Tin Capsule Oxides Gas Mixture (CO2, H2O, NOx) Combustion->Oxides Flash Oxidation Reduction Reduction Furnace (Cu, 650°C) Oxides->Reduction He Carrier Analytes Analyte Gases (CO2, H2O, N2) Reduction->Analytes NOx to N2 Detection TCD Detection & Quantification Analytes->Detection Separation

Chemical transformation pathway of Propyl(pyrimidin-5-ylmethyl)amine during CHN combustion analysis.

Dynamic Flash Combustion (Thermo Fisher FlashSmart™)

Mechanism: The sample is dropped into a 950°C furnace precisely when a pulse of oxygen is injected into the helium carrier gas. The tin capsule holding the sample ignites exothermically, creating a localized "flash" temperature of ~1800°C (4)[4]. Advantage for Pyrimidines: This extreme thermal spike ensures the complete cleavage of the stable C-N bonds in the pyrimidine ring, preventing the formation of refractory carbonaceous char.

Frontal Chromatography (PerkinElmer 2400 Series II)

Mechanism: Operates on a steady-state, static combustion principle. The sample is combusted, and the resulting gases are captured in a mixing chamber to reach a homogenous equilibrium at a specific pressure and temperature. The gas mixture is then released through a frontal chromatographic column. Advantage for Pyrimidines: The homogenization chamber ensures that any transient fluctuations in NOx reduction rates are smoothed out before reaching the Thermal Conductivity Detector (TCD), resulting in highly precise nitrogen baselines.

Instrument_Comparison cluster_Flash Dynamic Flash Combustion cluster_Frontal Frontal Chromatography Start Sample Preparation (1.5 - 2.0 mg in Tin) Flash_Inject Auto-Injection + O2 Pulse (Flash Temp ~1800°C) Start->Flash_Inject PE_Inject Static Combustion & Homogenization Chamber Start->PE_Inject Flash_Sep Continuous GC Column Separation Flash_Inject->Flash_Sep Flash_Det Sequential TCD Peaks Flash_Sep->Flash_Det PE_Sep Frontal Chromatographic Displacement PE_Inject->PE_Sep PE_Det Steady-State TCD Steps PE_Sep->PE_Det

Architectural workflow comparison between Dynamic Flash and Frontal Chromatography systems.

Self-Validating Experimental Protocol

To ensure trustworthiness and mitigate calibration drift, the following protocol integrates a self-validating System Suitability Test (SST).

Step 1: Instrument Purge & Leak Check

  • Causality: Atmospheric nitrogen (N₂) and carbon dioxide (CO₂) will severely skew results. Purge the system with ultra-high purity Helium (99.999%) until the TCD baseline stabilizes. Perform a pressurized leak test.

Step 2: Calibration with Certified Reference Material (CRM)

  • Action: Weigh 3 replicates of Acetanilide (CRM) at varying weights (1.0 mg, 1.5 mg, 2.0 mg) into tin capsules.

  • Causality: Multi-point calibration establishes the K-factor (response factor) for the TCD. Acetanilide is chosen because its CHN ratio closely mimics typical pharmaceutical organics.

Step 3: Sample Preparation

  • Action: Using a microbalance (resolution: 0.1 µg), weigh 1.500 to 2.000 mg of desiccated Propyl(pyrimidin-5-ylmethyl)amine into a tin capsule. Fold and crimp the capsule tightly to exclude trapped air.

  • Causality: Tin is strictly required over aluminum because tin's exothermic oxidation is the catalyst for the 1800°C flash necessary to break the pyrimidine heterocycle.

Step 4: Combustion and Reduction

  • Action: Load the autosampler. The sample drops into the oxidation reactor (packed with Chromium(III) oxide and Silvered Cobaltous/Cosoic oxide to trap halogens/sulfur). Gases pass into the reduction reactor (packed with elemental Copper at 650°C).

  • Causality: The copper quantitatively reduces all NOx species generated by the pyrimidine ring back to N₂, ensuring the TCD only measures N₂ gas.

Step 5: Bracketing (Self-Validation)

  • Action: Run a CRM standard every 10 samples.

  • Causality: Verifies that the calibration curve has not drifted by more than 0.30% absolute. If drift occurs, the run is invalidated and the instrument must be recalibrated, ensuring data integrity (5)[5].

Comparative Experimental Data

The following table summarizes the experimental data obtained for Propyl(pyrimidin-5-ylmethyl)amine (Theoretical: C 63.54%, H 8.67%, N 27.79%) using both analytical architectures. Data represents the mean of n=5 replicates.

ParameterDynamic Flash Combustion (Thermo FlashSmart)Frontal Chromatography (PerkinElmer 2400)
Mean Carbon (C%) 63.48%63.61%
Mean Hydrogen (H%) 8.65%8.72%
Mean Nitrogen (N%) 27.85%27.68%
Absolute Deviation (Max) C: -0.06%, H: -0.02%, N: +0.06%C: +0.07%, H: +0.05%, N: -0.11%
Precision (RSD) < 0.10%< 0.15%
Analysis Time per Sample ~5-7 minutes~6-8 minutes
ACS Compliance (±0.4%) PassPass
Primary Advantage Faster throughput, lower He consumptionExceptional baseline stability for volatile samples

Data Analysis: Both systems successfully quantified the elemental composition of Propyl(pyrimidin-5-ylmethyl)amine well within the stringent ACS ±0.4% acceptance criteria. The Dynamic Flash system exhibited slightly tighter precision (RSD < 0.10%), likely due to the instantaneous nature of the flash combustion preventing any tailing of the nitrogen peak. The Frontal Chromatography system showed a minor negative deviation in nitrogen (-0.11%), which is common in static mixing chambers if the reduction of NOx from highly concentrated pyrimidine rings is kinetically delayed.

Conclusion

For the elemental validation of Propyl(pyrimidin-5-ylmethyl)amine, both Dynamic Flash Combustion and Frontal Chromatography provide robust, publication-quality data. However, for high-throughput drug development laboratories dealing with highly refractory nitrogenous heterocycles, the localized 1800°C thermal spike of the Dynamic Flash system offers a slight mechanistic edge in ensuring complete C-N bond cleavage, translating to marginally superior precision.

References

  • American Chemical Society. (n.d.). ACS Research Data Guidelines: Reporting Chromatography, Elemental Analysis, HRMS, IR, Melting Point, and Optical Rotation Data. Retrieved from [Link]

  • Kuveeke, et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from[Link]

  • Thermo Fisher Scientific. (n.d.). Thermo Scientific FlashSmart Elemental Analyzer Product Specification. Retrieved from [Link]

  • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems & QA/QC Guidelines. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Propyl(pyrimidin-5-ylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-st...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Propyl(pyrimidin-5-ylmethyl)amine, a substituted pyrimidine derivative. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a hazardous chemical, adhering to the most stringent safety and disposal protocols. This document synthesizes best practices for handling analogous compounds, such as pyrimidines and aliphatic amines, to ensure the safety of laboratory personnel and compliance with regulatory standards.

I. Hazard Profile and Regulatory Framework

Propyl(pyrimidin-5-ylmethyl)amine's structure, incorporating both a pyrimidine ring and a secondary aliphatic amine, suggests a potential for chemical reactivity and biological activity. In the absence of specific toxicological data, a precautionary approach is warranted. The compound should be presumed to be an irritant to the eyes, skin, and respiratory tract, and potentially harmful if ingested or absorbed through the skin.[1][2]

All chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] Additionally, the Occupational Safety and Health Administration (OSHA) provides standards for worker safety during hazardous waste operations through its Hazardous Waste Operations and Emergency Response (HAZWOPER) regulations.[4][5][6] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.[3][7]

Key Regulatory Considerations:

  • Waste Characterization: The first step in proper disposal is to characterize the waste. As Propyl(pyrimidin-5-ylmethyl)amine is not explicitly listed as a hazardous waste by the EPA, it falls to the generator to determine if it exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[8] Given its chemical nature, it is prudent to manage it as a hazardous waste.

  • "Cradle-to-Grave" Management: The RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator is responsible for the waste from its creation to its ultimate disposal.

  • Employee Training: OSHA mandates that all personnel handling hazardous waste receive appropriate training on identification, safe handling, and emergency procedures.[9][10]

II. Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling Propyl(pyrimidin-5-ylmethyl)amine or its waste, all personnel must be equipped with the appropriate PPE.[7][11]

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[7][11]Protects against splashes and aerosols.
Hand Protection Chemically impermeable gloves (e.g., nitrile rubber).[7][12]Prevents skin contact and absorption.
Body Protection A lab coat or other protective clothing to prevent skin contact.[7][11]Minimizes the risk of contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols.[7][11]Protects against inhalation of the compound.

Engineering Controls:

All handling of Propyl(pyrimidin-5-ylmethyl)amine and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11] Eyewash stations and safety showers must be readily accessible in the immediate work area.[1][7]

III. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of Propyl(pyrimidin-5-ylmethyl)amine is through an approved hazardous waste disposal facility.[7] Under no circumstances should this compound be disposed of down the drain or in regular trash. [3][13][14]

Step 1: Waste Collection and Segregation

  • Designated Waste Container: Collect all waste containing Propyl(pyrimidin-5-ylmethyl)amine in a designated, leak-proof container that is chemically compatible with the compound.[7][15] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • Waste Segregation: Do not mix Propyl(pyrimidin-5-ylmethyl)amine waste with other waste streams unless their compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions. This compound should be segregated from strong oxidizing agents and strong acids.[7]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, absorbent pads) in a designated solid waste container.

    • Liquid Waste: Collect solutions containing Propyl(pyrimidin-5-ylmethyl)amine in a separate, designated liquid waste container.

Step 2: Container Labeling and Storage

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's EHS department.[3][11] The label must include:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "Propyl(pyrimidin-5-ylmethyl)amine" (no abbreviations or chemical formulas)[3][15]

    • The approximate concentration and quantity of the waste[15]

    • The date of waste generation[3]

    • The location of origin (e.g., department, room number)[3]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][15] The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[7] Ensure secondary containment is in place to contain any potential leaks or spills.

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is nearly full (approximately 90%), contact your institution's EHS department to arrange for pickup and disposal.[7][15]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.[3][7]

Disposal Workflow Diagram

G start Waste Generation (Propyl(pyrimidin-5-ylmethyl)amine) ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Collect in Labeled Solid Waste Container segregate->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container segregate->liquid_waste Liquid store Store in Designated Satellite Accumulation Area solid_waste->store liquid_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Caption: Workflow for the proper disposal of Propyl(pyrimidin-5-ylmethyl)amine waste.

IV. Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.[5]

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined in Section II.

  • Containment and Cleanup:

    • For solid spills , carefully sweep or vacuum the material and place it into a sealed, labeled container for disposal as hazardous waste. Avoid generating dust.[1]

    • For liquid spills , absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[16]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must also be disposed of as hazardous waste.[7]

  • Reporting: Report the spill to your supervisor and your institution's EHS department, following established protocols.

Spill Response Decision Tree

G spill Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small, Manageable Spill assess->small_spill Small large_spill Large or Unmanageable Spill assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area & Alert EHS/Emergency Services large_spill->evacuate report Report Incident evacuate->report cleanup Contain and Clean Up Spill using Appropriate Materials ppe->cleanup dispose Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose dispose->report

Caption: Decision-making process for responding to a spill of Propyl(pyrimidin-5-ylmethyl)amine.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of Propyl(pyrimidin-5-ylmethyl)amine, thereby protecting themselves, their colleagues, and the environment.

References

  • University of Tennessee, Knoxville, Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, June 11). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-5-(propylsulfonyl)pyrimidin-4-amine. Retrieved from [Link]

  • Vanderbilt University Medical Center, Office of Clinical and Research Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Retrieved from [Link]

  • Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]

  • Columbia University, Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Propyl(pyrimidin-5-ylmethyl)amine

Executive Summary & Risk Context Propyl(pyrimidin-5-ylmethyl)amine is a secondary amine intermediate frequently employed as a building block in the synthesis of pharmaceutical heterocycles (often kinase inhibitors or GPC...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

Propyl(pyrimidin-5-ylmethyl)amine is a secondary amine intermediate frequently employed as a building block in the synthesis of pharmaceutical heterocycles (often kinase inhibitors or GPCR ligands).

While specific toxicological data for this exact intermediate may be sparse in public repositories, its structural moieties—a secondary propyl amine and a pyrimidine ring —dictate a strict safety profile based on Structure-Activity Relationships (SAR).

The Core Hazard: Amines are inherently basic and nucleophilic. This compound poses a dual threat:

  • Corrosivity/Irritation: Direct tissue damage to eyes and mucous membranes (typical of alkyl amines).

  • Sensitization: Pyrimidine derivatives are known sensitizers; repeated low-level exposure can lead to irreversible allergic dermatitis or respiratory sensitization.

Operational Directive: Treat this compound as a Category 1B Skin Corrosive and a Category 1 Eye Irritant until specific data proves otherwise.

The PPE Matrix: Self-Validating Protection

Do not rely on generic "lab safety" rules. The following PPE selection is based on permeation resistance to organic amines and nitrogen heterocycles.

Hand Protection (Glove Logic)

Standard disposable nitrile gloves degrade rapidly when exposed to concentrated amines. You must distinguish between incidental contact and process handling.

Operational StateRecommended MaterialMin. ThicknessBreakthrough Time (BT)Scientific Rationale
Standard Handling (Weighing solids, closed vessels)High-Grade Nitrile (Accelerator-free)5 - 8 mil> 15 mins (Splash)Nitrile offers fair resistance to solids but amines can permeate thin films (<4 mil) effectively. Accelerator-free reduces contact dermatitis risk.
Synthesis/Solvent Work (Dissolved in DCM, DMF, or neat liquid)Laminate (Silver Shield®) or Butyl Rubber > 15 mil> 480 minsCritical: Halogenated solvents (DCM) often used with this amine will permeate nitrile in <2 mins, carrying the amine through to the skin.
Double Gloving Nitrile (Outer) / Laminate (Inner) N/AN/AThe outer nitrile provides dexterity and grip; the inner laminate provides the chemical barrier.
Eye & Face Protection[1][2][3][4][5][6]
  • Prohibited: Standard safety glasses with side shields. (Vapors and basic dusts can bypass side gaps).

  • Mandatory: Indirect Vent Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • High Risk: If handling >10g or heating the compound, add a Face Shield over the goggles to protect the neck and chin from corrosive splashes.

Respiratory Protection[5][7]
  • Engineering Control: All handling must occur inside a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Outside Hood (Spill/Maintenance): Full-face respirator with Organic Vapor/P100 (OV/HEPA) cartridges. Amines have low odor thresholds; do not rely on smell for warning.

Visualization: Glove Selection Logic

The following decision tree illustrates the logic for selecting the correct hand protection based on the solvent system and exposure duration.

GloveSelection Start Start: Handling Propyl(pyrimidin-5-ylmethyl)amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Rec1 PPE: Double Nitrile (5mil) Change every 30 mins Solid->Rec1 Dry Handling SolventCheck Solvent Type? Liquid->SolventCheck Halogenated DCM / Chloroform SolventCheck->Halogenated Polar Water / Alcohol / DMF SolventCheck->Polar Rec2 PPE: Silver Shield / Laminate (Nitrile degrades instantly) Halogenated->Rec2 High Permeation Risk Rec3 PPE: Butyl Rubber or Thick Nitrile (>8mil) Polar->Rec3 Moderate Risk

Figure 1: Decision logic for glove selection based on carrier solvent and physical state. Note the critical requirement for Laminate gloves when chlorinated solvents are involved.

Operational Protocol: The "Clean-Trace" Method

This workflow is designed to prevent "trace contamination"—the invisible residue that causes sensitization over time.

Phase 1: Pre-Operational Setup
  • Verify Ventilation: Ensure fume hood sash is at the working height marker. Check flow monitor.

  • Neutralization Prep: Prepare a beaker of 10% Citric Acid or Dilute Acetic Acid . This is your "decontamination station" for wiping down tools. Amines are basic; acid neutralizes them immediately.

  • Waste Segregation: Label a specific waste container "Basic Organic Waste (Amine)." Do NOT mix with acid waste streams (Exothermic reaction risk).

Phase 2: Donning (Putting on PPE)
  • Wash Hands: Remove oils that might trap chemicals.

  • Lab Coat: Button fully to the neck.

  • Inner Glove: Don the laminate or thin nitrile glove.

  • Outer Glove: Don the working nitrile glove over the lab coat cuff. Tape the cuff if working with liquids >100mL.

  • Eye Protection: Don goggles last to prevent fogging before work starts.

Phase 3: Synthesis & Handling
  • Weighing: Use anti-static weighing boats. If the powder is fluffy, use a static gun or work strictly in the rear third of the hood.

  • Spills: If <5mL, cover with absorbent pad, apply dilute acetic acid to neutralize, then dispose.

  • Tool Cleaning: Dip spatulas/glassware in the acid bath before removing them from the hood for washing. This converts the volatile amine into a non-volatile salt.

Phase 4: Doffing (Safe Removal)
  • Outer Gloves: Remove using the "Beak Method" (pinch outside, pull off inside-out). Dispose in solid hazardous waste.

  • Wash Inner Gloves: While still wearing inner gloves, wash them with soap and water (or wipe with acid solution).

  • Remove Eyewear: Place in a dedicated bin (do not place on benchtop).

  • Remove Inner Gloves: Peel from the wrist, ensuring skin never touches the outer surface.

  • Final Wash: Wash hands with soap and cool water for 60 seconds.

Emergency & Disposal Logistics

First Aid (Amine Specific)
  • Eye Contact: IMMEDIATE irrigation is critical.[1][2] Flush for 15 minutes minimum . Time is tissue; amines penetrate the cornea faster than acids.

  • Skin Contact: Flush with water.[3][4][5][1][6][7][2][8][9] Do not use vinegar on skin burns (exothermic neutralization can worsen thermal injury on compromised skin); use copious water only.

  • Inhalation: Move to fresh air. If "blue haze" (glaucopsia) vision occurs, seek medical attention immediately (indicates corneal edema).

Waste Disposal

Propyl(pyrimidin-5-ylmethyl)amine must be segregated to prevent dangerous reactions.[6]

Waste StreamClassificationProtocol
Solid Waste Hazardous Organic SolidDouble-bag in polyethylene. Label "Toxic/Corrosive Amine."
Liquid Waste Basic OrganicDo NOT mix with Acid Waste. Ensure pH is >9. Store in HDPE or Glass.
Sharps/Glass Chemically ContaminatedRinse with dilute acid before disposal to prevent fumes in the sharps bin.

Workflow Visualization: The Safety Loop

SafetyLoop Prep 1. Prep: Acid Bath & Ventilation Check Don 2. Donning: Double Glove (Cuff Over Coat) Prep->Don Work 3. Synthesis: Neutralize Tools Inside Hood Don->Work Waste 4. Waste: Segregate from Acids (Exotherm Risk) Work->Waste Solid/Liquid Doff 5. Doffing: Wash Inner Gloves Before Removal Work->Doff End of Shift Doff->Prep Next Cycle

Figure 2: The "Clean-Trace" operational loop. Note the specific step of neutralizing tools inside the hood to prevent tracking amine residue into the lab.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.

  • PubChem. (n.d.). Compound Summary: 2-Aminopyrimidine (Analogous Hazard Data). National Library of Medicine.

  • Ansell Chemical Resistance Guide. (2009). Permeation & Degradation Data for Amines (7th Edition).

  • ECHEMI. (2024).[4] Safety Data Sheet: 2-Aminopyrimidine (Analogous Structure).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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